molecular formula C29H36BrN5O4 B15565393 SM-1295

SM-1295

Numéro de catalogue: B15565393
Poids moléculaire: 598.5 g/mol
Clé InChI: SOTHWYAWZKSXSA-CTZQYXLCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SM-1295 is a useful research compound. Its molecular formula is C29H36BrN5O4 and its molecular weight is 598.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5S,8S,10aR)-N-[(4-bromophenyl)methyl]-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36BrN5O4/c1-19(31-2)27(37)33-24-18-34(26(36)16-20-6-4-3-5-7-20)15-14-23-12-13-25(35(23)29(24)39)28(38)32-17-21-8-10-22(30)11-9-21/h3-11,19,23-25,31H,12-18H2,1-2H3,(H,32,38)(H,33,37)/t19-,23+,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTHWYAWZKSXSA-CTZQYXLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NCC3=CC=C(C=C3)Br)C(=O)CC4=CC=CC=C4)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NCC3=CC=C(C=C3)Br)C(=O)CC4=CC=CC=C4)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Distinction: A Technical Guide to CJC-1295 With and Without Drug Affinity Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental differences between two analogous yet distinct synthetic peptides: CJC-1295 with Drug Affinity Complex (DAC) and CJC-1295 without DAC, also known as Modified GRF (1-29). Both are analogs of Growth Hormone-Releasing Hormone (GHRH), yet the inclusion of DAC technology dramatically alters the pharmacokinetic and pharmacodynamic properties of the parent peptide, leading to different research applications and therapeutic considerations. This guide provides a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate these compounds.

Molecular Structure and Mechanism of Action

CJC-1295 is a synthetic analogue of GHRH, a peptide hormone that stimulates the release of growth hormone (GH) from the anterior pituitary gland. The base peptide for both forms is a 29-amino acid sequence, which is the shortest fully functional fragment of GHRH. This sequence has been modified from the native GHRH (1-29) (also known as Sermorelin) to be more resistant to enzymatic degradation, primarily by the enzyme dipeptidyl peptidase-4 (DPP-IV).[1][2][3]

The critical distinction lies in the presence or absence of the Drug Affinity Complex (DAC).

  • CJC-1295 without DAC (Modified GRF 1-29): This form is a tetrasubstituted 29-amino acid peptide. The modifications enhance its stability compared to native GHRH, but it remains a short-acting secretagogue.[2][3][] It mimics the natural, pulsatile release of GH.[][5]

  • CJC-1295 with DAC: This version incorporates a reactive chemical group, N-epsilon-3-maleimidopropionamide, linked to a lysine (B10760008) residue at the C-terminus of the peptide.[6][7] This DAC moiety allows the peptide to covalently bind to serum albumin, a long-lasting protein in the bloodstream.[5][6][8][9][10] This bioconjugation shields the peptide from rapid enzymatic degradation and renal clearance, dramatically extending its half-life.[5][8][10]

Pharmacokinetics and Pharmacodynamics: A Comparative Analysis

The presence of the DAC component results in profoundly different pharmacokinetic and pharmacodynamic profiles between the two compounds.

Data Presentation
ParameterCJC-1295 with DACCJC-1295 without DAC (Mod GRF 1-29)References
Half-life ~6-8 days in humans~30 minutes in humans[2][][5][6][8]
GH Release Pattern Sustained elevation of GH levelsPulsatile release of GH[5]
IGF-1 Levels Sustained increase for 9-11 days after a single injectionTransient increase following each administration[6]
Dosing Frequency Once to twice weeklyOnce to multiple times daily[][5]

A single injection of CJC-1295 with DAC in human subjects has been shown to increase plasma GH levels by 2- to 10-fold for six days or longer and plasma IGF-1 levels by 1.5- to 3-fold for 9 to 11 days.[6] With multiple doses, IGF-1 levels can remain elevated for up to 28 days.[6] In contrast, CJC-1295 without DAC produces a short burst of GH, necessitating more frequent administration to maintain elevated levels.[][5]

Signaling Pathways

Both forms of CJC-1295 exert their effects by binding to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary. The GHRH-R is a G-protein coupled receptor. Its activation initiates a downstream signaling cascade that ultimately leads to the synthesis and release of growth hormone.

The primary signaling pathway activated by the GHRH receptor is the adenylyl cyclase/cyclic AMP (cAMP)/protein kinase A (PKA) pathway. Other signaling pathways, including Ras/Raf/MEK/ERK, PI3K/Akt/mTor, and JAK2/STAT3, are also activated by GHRH.[11]

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CJC-1295 CJC-1295 GHRH_R GHRH Receptor CJC-1295->GHRH_R Binding G_Protein G-Protein (Gs) GHRH_R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Activation GH_Release Growth Hormone Release GH_Gene->GH_Release Synthesis & Secretion

GHRH Receptor Signaling Pathway

Experimental Protocols

The evaluation of CJC-1295 with and without DAC involves a series of well-defined experimental protocols to assess their pharmacokinetics and pharmacodynamics.

Comparative Pharmacokinetic Study in an Animal Model

This protocol outlines a typical experimental workflow for comparing the pharmacokinetic profiles of CJC-1295 with and without DAC in a rat model.

Experimental_Workflow cluster_pre_administration Pre-Administration cluster_administration Administration cluster_post_administration Post-Administration cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Baseline Blood Sampling Peptide_Admin Subcutaneous Administration of Peptides Animal_Acclimation->Peptide_Admin Group_A Group A: CJC-1295 with DAC Peptide_Admin->Group_A Group_B Group B: CJC-1295 without DAC Peptide_Admin->Group_B Group_C Group C: Vehicle Control Peptide_Admin->Group_C Blood_Sampling Serial Blood Sampling at Predetermined Time Points Group_A->Blood_Sampling Group_B->Blood_Sampling Group_C->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation GH_RIA Growth Hormone Quantification (RIA) Plasma_Separation->GH_RIA IGF1_ELISA IGF-1 Quantification (ELISA) Plasma_Separation->IGF1_ELISA PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Half-life) GH_RIA->PK_Analysis IGF1_ELISA->PK_Analysis

Comparative Pharmacokinetic Study Workflow
Detailed Methodologies

  • Animal Model: Male Sprague-Dawley rats are commonly used. They are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.

  • Peptide Preparation: Lyophilized CJC-1295 with and without DAC are reconstituted in a sterile vehicle, such as bacteriostatic water or saline.

  • Administration: Peptides are administered via subcutaneous injection at a specified dose. A control group receives a vehicle-only injection.

  • Blood Collection: Blood samples are collected at predetermined time points post-injection. For CJC-1295 without DAC, sampling is more frequent in the initial hours (e.g., 5, 15, 30, 60, 120 minutes). For CJC-1295 with DAC, sampling can be extended over several days (e.g., 1, 2, 4, 8, 24, 48, 72, 96 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and a DPP-IV inhibitor to prevent peptide degradation.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Principle: RIA is a competitive binding assay. A known quantity of radiolabeled GH (tracer) competes with the unlabeled GH in the sample for a limited number of binding sites on a specific anti-GH antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of GH in the sample.

  • Procedure:

    • Prepare a standard curve using known concentrations of a GH standard.

    • In assay tubes, add the plasma sample or standard, a specific anti-GH antibody, and the radiolabeled GH tracer.

    • Incubate the mixture to allow for competitive binding.

    • Separate the antibody-bound GH from the free GH. This is often achieved by adding a second antibody that precipitates the primary antibody-GH complex.

    • Centrifuge the tubes to pellet the precipitate.

    • Measure the radioactivity of the pellet using a gamma counter.

    • Calculate the GH concentration in the samples by comparing their radioactivity to the standard curve.[12][13][14][15]

  • Principle: A sandwich ELISA is commonly used. The wells of a microplate are coated with a capture antibody specific for IGF-1. The sample is added, and any IGF-1 present binds to the capture antibody. A second, detection antibody (often biotinylated) that also binds to IGF-1 is then added. An enzyme-conjugated streptavidin is introduced, which binds to the biotinylated detection antibody. Finally, a substrate is added, and the enzyme catalyzes a color change that is proportional to the amount of IGF-1 in the sample.

  • Procedure:

    • Prepare a standard curve using known concentrations of an IGF-1 standard.

    • Add the plasma samples or standards to the wells of the antibody-coated microplate.

    • Incubate to allow IGF-1 to bind to the capture antibody.

    • Wash the wells to remove unbound substances.

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add the enzyme-conjugated streptavidin and incubate.

    • Wash the wells.

    • Add the substrate and incubate for color development.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Calculate the IGF-1 concentration in the samples by comparing their absorbance to the standard curve.[16][17][18][19][20]

Conclusion

The primary difference between CJC-1295 with and without DAC lies in the presence of the Drug Affinity Complex, which profoundly alters the peptide's pharmacokinetic profile. CJC-1295 with DAC is a long-acting GHRH analogue that provides sustained elevation of GH and IGF-1 levels, making it suitable for studies investigating the effects of continuous GHRH stimulation. In contrast, CJC-1295 without DAC (Modified GRF 1-29) is a short-acting peptide that mimics the natural pulsatile release of GH, which may be more appropriate for studies aiming to replicate physiological hormonal patterns. The choice between these two compounds is therefore dependent on the specific research objectives and experimental design. A thorough understanding of their distinct properties is crucial for the accurate interpretation of research findings and for the development of potential therapeutic applications.

References

An In-depth Technical Guide to the Biological Half-life of the CJC-1295 DAC Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological half-life of CJC-1295 with Drug Affinity Complex (DAC). It details the underlying mechanisms of its prolonged activity, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and illustrates key biological pathways and experimental workflows.

Introduction to CJC-1295 DAC

CJC-1295 DAC is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1][2][3] It is a modified version of GHRH (1-29) that has been engineered to have an extended pharmacokinetic profile, specifically a longer biological half-life.[1] The native GHRH peptide has a very short half-life of approximately 7 minutes.[4] In contrast, CJC-1295 without the DAC modification has a half-life of about 30 minutes due to amino acid substitutions that increase its stability against enzymatic degradation.[4][][6] The addition of the Drug Affinity Complex (DAC) technology dramatically extends this half-life further, allowing for a sustained biological effect.[1][2][7]

The primary mechanism of action for CJC-1295 is to mimic endogenous GHRH, binding to GHRH receptors on the somatotroph cells of the anterior pituitary gland.[2][][7][8] This binding stimulates the synthesis and pulsatile release of growth hormone (GH).[][6][7] The subsequent increase in circulating GH levels leads to a rise in the production of Insulin-like Growth Factor-1 (IGF-1), primarily in the liver, which mediates many of the anabolic and metabolic effects of GH.[2][4][8]

Mechanism of Half-Life Extension: The Drug Affinity Complex (DAC)

The significantly prolonged half-life of CJC-1295 DAC is achieved through the incorporation of the Drug Affinity Complex.[1][7] This complex involves a lysine (B10760008) derivative, which allows the peptide to form a stable, covalent bond with serum albumin, a major circulating protein in the bloodstream.[3][4]

This binding to albumin provides two key advantages:

  • Protection from Enzymatic Degradation : By being bound to the large albumin protein, CJC-1295 DAC is shielded from degradation by enzymes such as dipeptidyl peptidase-4 (DPP-4), which rapidly breaks down native GHRH.[3][6]

  • Reduced Renal Clearance : The large size of the albumin-peptide complex prevents it from being easily filtered out by the kidneys, thus reducing its rate of clearance from the body.[9]

This mechanism of bioconjugation effectively extends the peptide's presence and activity in the bloodstream from minutes to several days.[1]

cluster_0 Mechanism of Extended Half-Life CJC CJC-1295 DAC Drug Affinity Complex (DAC) CJC->DAC linked via lysine Complex CJC-1295 DAC-Albumin Complex DAC->Complex forms covalent bond with Albumin Serum Albumin (in Bloodstream) Albumin->Complex Degradation Enzymatic Degradation (e.g., DPP-4) Complex->Degradation protected from Clearance Renal Clearance Complex->Clearance protected from HalfLife Extended Biological Half-Life (6-8 days) Complex->HalfLife results in

Caption: The Drug Affinity Complex (DAC) extends CJC-1295's half-life.

Quantitative Pharmacokinetic Data

Clinical studies in healthy human adults have established the pharmacokinetic profile of CJC-1295 DAC. A single subcutaneous injection leads to a sustained increase in both GH and IGF-1 levels. The biological half-life of the CJC-1295 DAC complex has been consistently reported to be in the range of 6 to 8 days.

PeptideModificationBiological Half-LifePrimary Mechanism of Clearance
GHRH (1-44) None (Native)~7 minutes[4]Enzymatic Degradation (DPP-4)
CJC-1295 (Mod GRF 1-29) Tetrasubstituted Amino Acids~30 minutes[4][][6]Enzymatic Degradation & Renal Clearance
CJC-1295 DAC Tetrasubstituted + DAC6-8 days[1][6][10] / 5.8-8.1 days[11][12][13]Slow dissociation from albumin, eventual metabolism

Data compiled from multiple sources.[1][4][][6][10][11][12][13]

After a single administration of CJC-1295 DAC, plasma GH levels can increase by 2- to 10-fold for six days or more, while plasma IGF-1 levels may rise 1.5- to 3-fold for 9 to 11 days.[1][11][12] With multiple doses, IGF-1 levels have been observed to remain elevated for up to 28 days.[1][11][12]

Signaling Pathways Activated by CJC-1295 DAC

As a GHRH analogue, CJC-1295 DAC initiates its biological effects by binding to the GHRH receptor (GHRH-R), a G-protein coupled receptor (GPCR) on pituitary somatotrophs.[6] This binding activates a downstream signaling cascade that results in GH synthesis and release. The subsequent rise in GH stimulates the JAK-STAT pathway in hepatocytes, leading to the transcription and secretion of IGF-1.

cluster_0 Pituitary Somatotroph Cell cluster_1 Hepatocyte (Liver Cell) CJC CJC-1295 DAC GHRHR GHRH Receptor CJC->GHRHR binds GProtein G-Protein GHRHR->GProtein activates AC Adenylyl Cyclase GProtein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Transcription GH Gene Transcription PKA->Transcription promotes GH_Release Growth Hormone (GH) Release Transcription->GH_Release leads to GH Growth Hormone (GH) GH_Release->GH travels via bloodstream GHR GH Receptor GH->GHR binds JAK JAK2 GHR->JAK activates STAT STAT5 JAK->STAT phosphorylates IGF1_Gene IGF-1 Gene Transcription STAT->IGF1_Gene translocates to nucleus & promotes IGF1_Release IGF-1 Release IGF1_Gene->IGF1_Release leads to

Caption: Signaling cascade initiated by CJC-1295 DAC leading to GH and IGF-1 release.

Experimental Protocols for Half-Life Determination

The determination of the pharmacokinetic profile and half-life of CJC-1295 DAC involves controlled clinical trials and sophisticated bioanalytical methods.

The pivotal studies establishing the half-life of CJC-1295 DAC were randomized, placebo-controlled, double-blind, ascending-dose trials.[11]

  • Participants : Healthy adult subjects, typically within a defined age range (e.g., 21-61 years), were recruited.[11]

  • Intervention : CJC-1295 or a placebo was administered via subcutaneous injection.[11] The studies involved both single ascending doses and multiple weekly or biweekly dosing schedules to assess cumulative effects.[11][12]

  • Data Collection : Blood samples were collected at predetermined time points post-injection.

  • Outcome Measures : The primary endpoints included the peak concentrations (Cmax) and the area under the curve (AUC) for both GH and IGF-1. Standard pharmacokinetic parameters were calculated for CJC-1295 itself to determine its half-life (t½).[11][12]

cluster_0 Pharmacokinetic Study Workflow A Subject Screening & Enrollment B Randomization (CJC-1295 DAC vs. Placebo) A->B C Drug Administration (Subcutaneous Injection) B->C D Serial Blood Sampling (Timed Intervals) C->D E Sample Processing (Plasma/Serum Separation) D->E F Bioanalysis (LC-MS/MS or ELISA) E->F G Pharmacokinetic Modeling F->G H Determination of t½, Cmax, AUC G->H

Caption: General experimental workflow for a pharmacokinetic study of CJC-1295 DAC.

Accurate quantification of CJC-1295 DAC in biological matrices like plasma or serum is critical for pharmacokinetic analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a highly sensitive and specific method for peptide quantification.[14]

    • Principle : The peptide is first extracted from the plasma sample. It is then separated from other components using liquid chromatography. The separated peptide is ionized and introduced into a mass spectrometer, where it is fragmented. Specific precursor and product ion pairs are monitored (Multiple Reaction Monitoring - MRM) for highly selective and accurate quantification.[15]

    • Protocol Outline :

      • Sample Preparation : Protein precipitation or solid-phase extraction to isolate the peptide from plasma proteins.

      • LC Separation : Use of a C18 reverse-phase column with a gradient of organic solvent (e.g., acetonitrile) to separate CJC-1295 from other plasma components.

      • MS/MS Detection : Electrospray ionization (ESI) is typically used. The mass spectrometer is set to monitor specific m/z transitions for the parent peptide and a stable isotope-labeled internal standard.[16]

  • Enzyme-Linked Immunosorbent Assay (ELISA) : This immunoassay can also be used for quantification.

    • Principle : A "sandwich" ELISA is often employed. Wells of a microplate are coated with a capture antibody specific to GHRH or its analogues.[17] The plasma sample is added, and CJC-1295 binds to the antibody. A second, enzyme-linked detection antibody is added, which also binds to the peptide. A substrate is then added, which the enzyme converts into a colored product. The intensity of the color is proportional to the concentration of the peptide in the sample.[17]

    • Protocol Outline :

      • Coating : Microplate wells are coated with a monoclonal antibody specific for GHRH.[17]

      • Incubation : Standards and samples are added to the wells and incubated.[18]

      • Detection : A biotin-labeled detection antibody is added, followed by an enzyme conjugate (e.g., streptavidin-HRP).[18]

      • Substrate Addition : A chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.[18]

      • Reading : The absorbance is read on a plate reader, and the concentration is determined from a standard curve.[17]

The interaction between CJC-1295 DAC and serum albumin is the cornerstone of its long half-life. Several methods can be used to characterize this binding.

  • Equilibrium Dialysis : Considered the "gold standard" for studying drug-protein interactions.[19]

    • Principle : A semi-permeable membrane separates a chamber containing the peptide-albumin solution from a chamber with buffer. The free peptide can cross the membrane, while the albumin-bound peptide cannot. At equilibrium, the concentration of free peptide is the same on both sides, allowing for the calculation of the bound fraction.

  • Ultrafiltration : A faster method where the peptide-albumin solution is centrifuged through a filter that retains the large protein and bound peptide, allowing the free peptide to pass through for quantification.[19]

  • Spectroscopic Methods : Techniques like UV-Vis absorption spectroscopy or fluorescence spectroscopy can be used. The binding of a ligand (the peptide) to albumin can cause a detectable shift in the protein's spectral properties, which can be used to determine binding constants.[19]

References

CJC-1295: A Technical Guide to Receptor Binding Affinity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) engineered for enhanced stability and a prolonged half-life.[1] It is a 30-amino acid peptide hormone that selectively binds to the GHRH receptor (GHRH-R) on somatotroph cells in the anterior pituitary gland.[1][2] This interaction initiates a signaling cascade that stimulates the synthesis and pulsatile release of growth hormone (GH).[1] This technical guide provides an in-depth analysis of the receptor binding affinity and specificity of CJC-1295, presenting available data, outlining experimental methodologies, and visualizing key pathways.

Receptor Binding Affinity and Specificity

CJC-1295 is designed to exhibit a high affinity and specificity for the GHRH receptor, which is a member of the G-protein coupled receptor (GPCR) family.[3][4] Its molecular structure has been modified from native GHRH to resist enzymatic degradation, thereby preserving its ability to bind effectively to the GHRH-R.[1]

Quantitative Data on Receptor Binding

Table 1: GHRH Receptor Binding Affinity for GHRH and its Analogs (Porcine) [5]

CompoundKd (nM)IC50 (nM)
[His1, 125I-Tyr10,Nle27]hGHRH(1-32)-NH21.04 ± 0.19-
Porcine GHRH-2.8 ± 0.51
Rat GHRH-3.1 ± 0.69
[N-Ac-Tyr1, D-Arg2]hGHRH(3-29)-NH2-3.9 ± 0.58
[D-Thr7]GHRH(1-29)-NH2-189.7 ± 14.3

Note: Data for CJC-1295 is not available in the cited literature. This table is for comparative reference.

Specificity and Off-Target Binding

CJC-1295 is reported to be highly selective for the GHRH receptor.[6] Studies and clinical observations suggest that it does not significantly stimulate the release of other pituitary hormones such as prolactin or cortisol, indicating minimal off-target binding to their respective receptors.[7] This high specificity is a key characteristic that distinguishes it from other growth hormone secretagogues.

Table 2: Specificity Profile of CJC-1295

Receptor/Hormone SystemInteraction/EffectSupporting Evidence
GHRH Receptor Agonist Primary mechanism of action, stimulates GH release.[1][2]
Prolactin ReleaseMinimal to no effectQualitative statements in literature.[7]
Cortisol ReleaseMinimal to no effectQualitative statements in literature.[7]

Note: Quantitative data on off-target binding (e.g., Ki or IC50 values for other receptors) for CJC-1295 is not currently available in the reviewed literature.

Signaling Pathways

Upon binding to the GHRH receptor, CJC-1295 activates a series of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][8] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the transcription of the growth hormone gene and the pulsatile release of stored GH.[1][8]

GHRH_Signaling_Pathway GHRH Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CJC-1295 CJC-1295 GHRH-R GHRH-R CJC-1295->GHRH-R Binds G-Protein G-Protein GHRH-R->G-Protein Activates AC Adenylyl Cyclase G-Protein->AC Activates cAMP cAMP ATP ATP ATP:e->cAMP:w PKA Protein Kinase A cAMP->PKA Activates CREB pCREB PKA->CREB Phosphorylates GH Gene GH Gene CREB->GH Gene Promotes Transcription GH mRNA GH mRNA GH Gene->GH mRNA Transcription GH Growth Hormone (Release) GH mRNA->GH Translation & Exocytosis

GHRH receptor signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the receptor binding and functional activity of GHRH analogs like CJC-1295.

Radioligand Competitive Binding Assay

This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells expressing the GHRH receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human GHRH receptor).

  • Harvest cells and homogenize in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer.

2. Binding Assay:

  • In a multi-well plate, add the membrane preparation.

  • Add a fixed concentration of a radiolabeled GHRH analog (e.g., [125I]-His1, Nle27-hGHRH(1-32)NH2).

  • Add varying concentrations of the unlabeled competitor ligand (CJC-1295).

  • Incubate the plate to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Start Start Prepare GHRH-R\nMembranes Prepare GHRH-R Membranes Start->Prepare GHRH-R\nMembranes Incubate with\nRadioligand & CJC-1295 Incubate with Radioligand & CJC-1295 Prepare GHRH-R\nMembranes->Incubate with\nRadioligand & CJC-1295 Filter and Wash Filter and Wash Incubate with\nRadioligand & CJC-1295->Filter and Wash Measure Radioactivity Measure Radioactivity Filter and Wash->Measure Radioactivity Data Analysis\n(IC50, Ki) Data Analysis (IC50, Ki) Measure Radioactivity->Data Analysis\n(IC50, Ki) End End Data Analysis\n(IC50, Ki)->End

Workflow for a competitive binding assay.
Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger, cAMP.

1. Cell Culture and Plating:

  • Culture cells expressing the GHRH receptor in a suitable medium.

  • Seed the cells into a multi-well plate and allow them to adhere and grow.

2. Assay Procedure:

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Add varying concentrations of CJC-1295 to the wells.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells to release the intracellular cAMP.

3. cAMP Measurement:

  • Use a commercially available cAMP assay kit (e.g., ELISA or HTRF-based) to quantify the amount of cAMP in the cell lysates.

  • Measure the signal according to the kit's instructions.

4. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the CJC-1295 concentration.

  • Determine the EC50 value, which is the concentration of CJC-1295 that produces 50% of the maximal response.

cAMP_Assay_Workflow cAMP Accumulation Assay Workflow Start Start Culture GHRH-R\nExpressing Cells Culture GHRH-R Expressing Cells Start->Culture GHRH-R\nExpressing Cells Stimulate with\nCJC-1295 Stimulate with CJC-1295 Culture GHRH-R\nExpressing Cells->Stimulate with\nCJC-1295 Lyse Cells Lyse Cells Stimulate with\nCJC-1295->Lyse Cells Quantify cAMP Quantify cAMP Lyse Cells->Quantify cAMP Data Analysis\n(EC50) Data Analysis (EC50) Quantify cAMP->Data Analysis\n(EC50) End End Data Analysis\n(EC50)->End

Workflow for a cAMP functional assay.

Conclusion

CJC-1295 is a potent and highly specific synthetic GHRH analogue that activates the GHRH receptor to stimulate the synthesis and release of growth hormone. While precise quantitative data on its binding affinity are not widely published, its mechanism of action and high selectivity are well-documented. The experimental protocols outlined in this guide provide a framework for the further characterization of CJC-1295 and other GHRH analogues, which are critical for advancing research and development in endocrinology and related therapeutic areas.

References

The Stabilizing Force: Unraveling the Role of the Drug Affinity Complex in CJC-1295's Longevity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: CJC-1295, a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH), has garnered significant attention in therapeutic research due to its potential to stimulate the endogenous release of growth hormone (GH). A key innovation in the evolution of this peptide is the incorporation of the Drug Affinity Complex (DAC), a modification that dramatically enhances its in vivo stability and pharmacokinetic profile. This technical guide delves into the pivotal role of the DAC in the stability of CJC-1295, providing a comprehensive overview of its mechanism of action, a comparative analysis of its properties with and without the DAC modification, detailed experimental protocols for its characterization, and a visualization of its signaling pathway.

Introduction: The Challenge of Peptide Stability

Peptides, due to their high specificity and potency, are a promising class of therapeutic agents. However, their clinical utility is often hampered by their rapid degradation by proteases in the bloodstream, leading to a short biological half-life. Native GHRH, for instance, has a half-life of only a few minutes. To overcome this limitation, various strategies have been developed to enhance peptide stability, one of the most successful being the incorporation of a Drug Affinity Complex (DAC).

CJC-1295 is a 29-amino acid peptide analogue of GHRH.[1] The version of CJC-1295 featuring the DAC technology demonstrates a significantly extended half-life, transforming it from a transiently acting peptide into a long-acting therapeutic candidate.[2][3] This guide will explore the chemical and biological underpinnings of this enhanced stability.

The Drug Affinity Complex (DAC): A Molecular Anchor for Longevity

The Drug Affinity Complex (DAC) in CJC-1295 is a chemical moiety that facilitates the covalent binding of the peptide to circulating albumin, the most abundant protein in blood plasma.[4][5] This bioconjugation is achieved through a specific chemical linker, N-epsilon-3-maleimidopropionamide, attached to the C-terminus of the peptide.[1][6]

The maleimide (B117702) group of the DAC reacts with the free thiol group of cysteine residues present on serum albumin, forming a stable thioether bond.[7][8] This process effectively creates a circulating reservoir of CJC-1295, protecting it from rapid enzymatic degradation and renal clearance.[9][10] The slow release of the peptide from this albumin-bound complex maintains a sustained level of active CJC-1295 in the bloodstream, leading to prolonged stimulation of the GHRH receptor.[2][11]

Comparative Analysis: CJC-1295 With and Without DAC

The inclusion of the DAC fundamentally alters the pharmacokinetic and pharmacodynamic properties of CJC-1295. The following table summarizes the key quantitative differences between the two forms of the peptide.

ParameterCJC-1295 without DAC (Modified GRF 1-29)CJC-1295 with DAC
Half-Life Approximately 30 minutes to 2 hours[2][12][13]Approximately 6 to 8 days[10][14][15][16]
Dosing Frequency Multiple times per day[14]Once or twice per week[2][14]
GH Release Pattern Pulsatile, mimicking natural secretion[3][14]Sustained, leading to more consistent GH levels[2][14]
Effect on GH Levels Transient increase2- to 10-fold increase for up to 6 days
Effect on IGF-1 Levels Transient increase1.5- to 3-fold increase for 9 to 11 days[1]

Signaling Pathway of CJC-1295

As a GHRH analogue, CJC-1295 exerts its biological effects by binding to and activating the GHRH receptor (GHRH-R) on the somatotroph cells of the anterior pituitary gland.[7][14] The GHRH-R is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade.[5][8]

The binding of CJC-1295 to the GHRH-R leads to the activation of a stimulatory G-protein (Gs). The alpha subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[10] PKA, in turn, phosphorylates various intracellular proteins, including the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the growth hormone gene, leading to increased GH synthesis and release.[10]

The following diagram illustrates the signaling pathway of CJC-1295 with the Drug Affinity Complex.

CJC1295_DAC_Signaling_Pathway cluster_bloodstream Bloodstream cluster_pituitary Anterior Pituitary Somatotroph CJC1295_DAC CJC-1295 with DAC Albumin Serum Albumin CJC1295_DAC->Albumin Covalent Bonding (via DAC) Free_CJC1295 Free CJC-1295 Albumin->Free_CJC1295 Slow Release GHRH_R GHRH Receptor (GPCR) Free_CJC1295->GHRH_R Binding & Activation Gs_protein Gs Protein GHRH_R->Gs_protein Activation AC Adenylyl Cyclase Gs_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GH_Vesicles GH Vesicles PKA->GH_Vesicles Exocytosis pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocation GH_Gene GH Gene Transcription Nucleus->GH_Gene GH_Gene->GH_Vesicles Synthesis & Packaging GH_Release GH Release GH_Vesicles->GH_Release cluster_bloodstream cluster_bloodstream GH_Release->cluster_bloodstream Enters Circulation

Caption: CJC-1295 with DAC Signaling Pathway.

The following diagram illustrates the experimental workflow for assessing CJC-1295 stability.

CJC1295_Stability_Workflow cluster_incubation Incubation cluster_precipitation Protein Precipitation cluster_analysis Analysis Peptide_Spike Spike CJC-1295 into Human Serum/Plasma Time_Points Incubate at 37°C (Collect at various time points) Peptide_Spike->Time_Points Quench Quench Reaction (e.g., with acid or organic solvent) Time_Points->Quench Centrifuge Centrifuge to Pellet Precipitated Proteins Quench->Centrifuge Supernatant Collect Supernatant RP_HPLC RP-HPLC Analysis Supernatant->RP_HPLC MALDI_TOF MALDI-TOF MS Analysis Supernatant->MALDI_TOF Data_Analysis Data Analysis (Peak Integration, Half-life Calculation) RP_HPLC->Data_Analysis MALDI_TOF->Data_Analysis

Caption: Experimental Workflow for CJC-1295 Stability Assay.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability and characterization of CJC-1295.

In Vitro Serum Stability Assay

Objective: To determine the half-life of CJC-1295 with and without DAC in human serum.

Materials:

  • CJC-1295 (with and without DAC)

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Microcentrifuge tubes

  • Incubator at 37°C

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Matrix-assisted laser desorption/ionization time-of-flight mass spectrometer (MALDI-TOF MS)

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of CJC-1295 with and without DAC in PBS at a concentration of 1 mg/mL.

  • Incubation:

    • In microcentrifuge tubes, add 95 µL of human serum.

    • Spike each tube with 5 µL of the respective peptide stock solution to achieve a final concentration of 50 µg/mL.

    • Incubate the tubes at 37°C.

    • At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 96, and 168 hours for CJC-1295 with DAC; and 0, 5, 15, 30, 60, 90, and 120 minutes for CJC-1295 without DAC), remove an aliquot.

  • Protein Precipitation:

    • To a 50 µL aliquot of the incubated sample, add 100 µL of a precipitation solution (e.g., ACN with 1% TFA).

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by RP-HPLC to quantify the remaining intact peptide. Monitor the absorbance at 220 nm.

    • Optionally, analyze the samples using MALDI-TOF MS to identify degradation products.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining peptide relative to the time 0 sample.

    • Plot the percentage of remaining peptide against time and fit the data to a one-phase exponential decay model to determine the half-life (t½).

Bioconjugation of DAC to CJC-1295 (Maleimide-Thiol Chemistry)

Objective: To covalently attach the maleimide-containing DAC linker to a cysteine-modified CJC-1295 peptide.

Materials:

  • Cysteine-terminated CJC-1295 peptide

  • Maleimidopropionic acid N-hydroxysuccinimide ester (MPS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate (B84403) buffer, pH 6.5-7.5

  • Size-exclusion chromatography system

Procedure:

  • Peptide Preparation: Dissolve the cysteine-terminated CJC-1295 peptide in the phosphate buffer.

  • Maleimide Reagent Preparation: Dissolve the MPS in DMF or DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add the MPS stock solution to the peptide solution in a 1.5 to 2-fold molar excess.

    • Gently mix and allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting DAC-conjugated peptide from unreacted reagents using size-exclusion chromatography or RP-HPLC.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using mass spectrometry.

GHRH Receptor Binding Affinity Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of CJC-1295 with and without DAC to the GHRH receptor.

Materials:

  • Cell membranes expressing the GHRH receptor (e.g., from transfected HEK293 cells)

  • Radiolabeled GHRH analogue (e.g., [¹²⁵I]-Tyr¹⁰-hGHRH(1-44)-NH₂)

  • CJC-1295 (with and without DAC) as competitor ligands

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add a fixed concentration of the radiolabeled GHRH analogue to each well.

    • Add increasing concentrations of the unlabeled competitor ligand (CJC-1295 with or without DAC) to the wells.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GHRH).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the maximal binding against the log concentration of the competitor ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The integration of the Drug Affinity Complex represents a significant advancement in peptide therapeutic design, exemplified by the enhanced stability and prolonged action of CJC-1295. By forming a covalent bond with serum albumin, the DAC technology effectively circumvents the primary limitations of peptide drugs, namely their rapid in vivo degradation. This leads to a dramatically extended half-life, reduced dosing frequency, and sustained therapeutic effect. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of such modified peptides, enabling researchers and drug developers to further explore and optimize this promising therapeutic strategy. Understanding the intricate interplay between the DAC, serum albumin, and the target receptor is crucial for the continued development of next-generation, long-acting peptide therapeutics.

References

Foundational Research on GHRH Analogs: A Technical Guide to CJC-1295

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the foundational research on Growth Hormone-Releasing Hormone (GHRH) analogs, with a primary focus on CJC-1295. CJC-1295 is a synthetic analog of GHRH, engineered for enhanced stability and a prolonged half-life, making it a subject of significant interest in endocrinology and drug development.[1][2] This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines common experimental protocols for its synthesis and evaluation, and provides visual representations of its signaling pathway and experimental workflows.

Introduction to GHRH and its Analogs

Growth Hormone-Releasing Hormone (GHRH) is a hypothalamic peptide that plays a crucial role in regulating the synthesis and pulsatile release of growth hormone (GH) from the anterior pituitary gland.[3] The therapeutic potential of native GHRH is limited by its very short half-life of approximately 7 minutes, as it is rapidly degraded by enzymes.[4] This limitation spurred the development of GHRH analogs with modified amino acid sequences to improve stability and duration of action.[2][5]

CJC-1295 is a notable GHRH analog, specifically a tetrasubstituted peptide analog of the first 29 amino acids of GHRH (GHRH(1-29)).[4][6] It was designed to be more resistant to enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-4).[2] CJC-1295 exists in two primary forms: one with a Drug Affinity Complex (DAC) and one without. The DAC technology involves the addition of a maleimidopropionyl group to the lysine (B10760008) linker, which allows the peptide to bind to serum albumin, significantly extending its half-life.[2][7]

Mechanism of Action

CJC-1295 exerts its biological effects by mimicking the action of endogenous GHRH.[] It selectively binds to and activates GHRH receptors (GHRH-R) on the somatotroph cells of the anterior pituitary gland.[2][] This binding initiates a cascade of intracellular signaling events.

The activation of the GHRH receptor, a G-protein coupled receptor, leads to the stimulation of adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger.[2][4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets.[2] This signaling cascade ultimately stimulates the transcription of the GH gene and promotes the synthesis and pulsatile release of GH.[2] The released GH then travels to the liver and other tissues, stimulating the production of Insulin-like Growth Factor 1 (IGF-1), which mediates many of the anabolic and growth-promoting effects of GH.[1][9]

A key feature of CJC-1295 is its ability to induce a pulsatile release of GH, which mimics the natural physiological pattern of GH secretion.[1][2] This is in contrast to the continuous high levels of GH that can result from exogenous GH administration.[1]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of CJC-1295, compiled from various studies.

Table 1: Pharmacokinetic Properties of CJC-1295

ParameterCJC-1295 without DACCJC-1295 with DACNative GHRH
Half-life Approximately 30 minutes[2][6]5.8 - 8.1 days[6][10]Approximately 7 minutes[4]
Molecular Formula C152H252N44O42C165H271N47O46[2]Not Applicable
Molecular Weight ~3367 g/mol 3,647.28 Da[2]Not Applicable

Table 2: Pharmacodynamic Effects of CJC-1295 in Healthy Adults

ParameterDosageObservationDuration of Effect
Plasma GH Concentration Single injection2- to 10-fold increase[6][10]6 days or more[6][10]
Plasma IGF-1 Concentration Single injection1.5- to 3-fold increase[6][10]9 to 11 days[6][10]
Mean IGF-1 Levels Multiple dosesRemained above baselineUp to 28 days[10]
Mean GH Secretion 60 or 90 µg/kg single injection46% increase[11]Assessed at 1 week post-injection[11]
Basal (Trough) GH Levels 60 or 90 µg/kg single injection7.5-fold increase[11]Assessed at 1 week post-injection[11]
IGF-I Levels 60 or 90 µg/kg single injection45% increase[11]Assessed at 1 week post-injection[11]

Experimental Protocols

Synthesis of CJC-1295 (without DAC)

The synthesis of CJC-1295 without DAC is typically achieved through Solid-Phase Peptide Synthesis (SPPS).[]

Methodology:

  • Resin Preparation: A suitable solid support resin (e.g., Wang resin) is prepared.

  • Amino Acid Coupling: The peptide chain is assembled step-by-step by sequentially adding protected amino acids. Each coupling step involves the deprotection of the N-terminus of the growing peptide chain, followed by the activation and coupling of the next amino acid in the sequence.

  • Protection of Functional Groups: The functional groups of the amino acid side chains are protected with temporary protecting groups to prevent unwanted side reactions during synthesis.

  • Cleavage and Deprotection: Once the desired 29-amino acid sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is typically done using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.

  • Purification: The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate the desired product from impurities.

  • Characterization: The purified peptide is characterized by methods such as Mass Spectrometry to confirm its molecular weight and HPLC to assess its purity.

  • Lyophilization: The final purified peptide is lyophilized (freeze-dried) to obtain a stable, solid powder.[]

In Vitro Bioactivity Assay

The biological activity of GHRH analogs like CJC-1295 can be assessed in vitro by measuring their ability to stimulate GH secretion from pituitary cells or by measuring the activation of the GHRH receptor.

Methodology (using a reporter gene assay):

  • Cell Culture: A cell line expressing the GHRH receptor (e.g., HEK293 cells transfected with the GHRH receptor) is cultured under standard conditions.

  • Reporter Gene Construct: The cells are also transfected with a reporter gene construct, where the expression of a reporter protein (e.g., luciferase) is under the control of a cAMP-responsive element (CRE).

  • Cell Plating: The cells are seeded into a 96-well plate at a predetermined density.

  • Treatment: The cells are treated with varying concentrations of CJC-1295 or a standard GHRH analog.

  • Incubation: The cells are incubated for a specific period to allow for receptor activation, cAMP production, and reporter gene expression.

  • Lysis and Assay: The cells are lysed, and the activity of the reporter protein is measured (e.g., luminescence for luciferase).

  • Data Analysis: A dose-response curve is generated to determine the EC50 (half-maximal effective concentration) of CJC-1295.

In Vivo Efficacy Study in Animal Models

The in vivo effects of CJC-1295 on GH and IGF-1 levels are typically evaluated in animal models such as rats or mice.

Methodology:

  • Animal Acclimatization: Healthy adult male rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: The animals are randomly divided into a control group and one or more treatment groups.

  • Administration: The treatment groups receive a subcutaneous injection of CJC-1295 at different dose levels. The control group receives a vehicle injection (e.g., saline).

  • Blood Sampling: Blood samples are collected from the animals at various time points post-injection (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 96, 120, and 144 hours).

  • Hormone Measurement: Plasma levels of GH and IGF-1 are measured using specific enzyme-linked immunosorbent assays (ELISAs).

  • Data Analysis: The pharmacokinetic and pharmacodynamic profiles of CJC-1295 are determined by analyzing the concentration-time curves of GH and IGF-1. Statistical analysis is performed to compare the treatment groups with the control group.

Visualizations

Signaling Pathway of CJC-1295

CJC1295_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CJC1295 CJC-1295 GHRHR GHRH Receptor (GPCR) CJC1295->GHRHR Binds to G_protein G-protein GHRHR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Promotes GH_Release GH Synthesis & Release GH_Gene->GH_Release Leads to

Caption: Signaling pathway of CJC-1295 in a pituitary somatotroph cell.

Experimental Workflow for CJC-1295 Synthesis

CJC1295_Synthesis_Workflow start Start resin_prep Resin Preparation start->resin_prep spps Solid-Phase Peptide Synthesis (Stepwise Amino Acid Coupling) resin_prep->spps cleavage Cleavage from Resin & Side-Chain Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (Mass Spec, HPLC) purification->characterization lyophilization Lyophilization characterization->lyophilization end End (Purified CJC-1295 Powder) lyophilization->end InVivo_Study_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Control & Treatment Groups acclimatization->grouping administration Subcutaneous Administration (Vehicle or CJC-1295) grouping->administration sampling Serial Blood Sampling administration->sampling analysis Hormone Measurement (GH & IGF-1 by ELISA) sampling->analysis data_analysis Pharmacokinetic & Pharmacodynamic Analysis analysis->data_analysis end End (Results & Conclusion) data_analysis->end

References

Methodological & Application

Application Notes and Protocols for CJC-1295 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CJC-1295, a long-acting Growth Hormone Releasing Hormone (GHRH) analog, in murine experimental models. The protocols outlined below are based on established research methodologies to ensure reproducibility and accuracy in studying the effects of CJC-1295 on growth, metabolism, and related physiological parameters.

CJC-1295 is a synthetic peptide that mimics the action of endogenous GHRH, stimulating the synthesis and release of growth hormone (GH) from the pituitary gland.[1][2] Its extended half-life, particularly in the form containing a Drug Affinity Complex (DAC), allows for less frequent administration compared to native GHRH.[3][4][5] The DAC version of CJC-1295 can extend the peptide's half-life to approximately 6-8 days.[1][5] This sustained action leads to increased circulating levels of GH and, consequently, Insulin-like Growth Factor 1 (IGF-1).[1][6]

There are two primary forms of CJC-1295 used in research:

  • CJC-1295 with DAC: This form covalently binds to serum albumin, leading to a significantly extended half-life and sustained elevation of GH and IGF-1 levels.[1][5]

  • CJC-1295 without DAC (also known as Mod GRF 1-29): This version has a much shorter half-life of about 30 minutes and mimics the natural, pulsatile release of GHRH.[7]

The choice between these two forms depends on the specific research question. For studies requiring a sustained elevation of GH to investigate long-term effects on growth and metabolism, CJC-1295 with DAC is often preferred. For experiments aiming to mimic the natural physiological rhythm of GH secretion, CJC-1295 without DAC is the more appropriate choice.

Key Signaling Pathway

CJC-1295 exerts its effects by binding to the GHRH receptor on somatotroph cells in the anterior pituitary.[1] This interaction initiates a downstream signaling cascade, as depicted in the diagram below.

CJC1295_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CJC1295 CJC-1295 GHRHR GHRH Receptor CJC1295->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates GH_synthesis Growth Hormone Synthesis & Secretion CREB->GH_synthesis Promotes

Caption: CJC-1295 Signaling Pathway in Pituitary Somatotrophs.

Experimental Protocols

The following are detailed protocols for the preparation and administration of CJC-1295 to murine models, as well as methods for subsequent analysis.

Protocol 1: Reconstitution and Storage of CJC-1295
  • Materials:

    • Lyophilized CJC-1295 (with or without DAC)

    • Bacteriostatic water for injection

    • Sterile, sealed vials

    • Sterile syringes and needles (25-27 G)

    • Alcohol swabs

  • Procedure:

    • Allow the lyophilized CJC-1295 vial to come to room temperature.

    • Using an alcohol swab, clean the rubber stoppers of both the CJC-1295 vial and the bacteriostatic water vial.

    • Draw the desired volume of bacteriostatic water into a sterile syringe. A common reconstitution is 1 mg of peptide per 1 mL of water, but this can be adjusted based on the required dosage and injection volume.

    • Slowly inject the bacteriostatic water into the CJC-1295 vial, angling the needle so the water runs down the side of the vial to avoid foaming.

    • Gently swirl the vial to dissolve the peptide. Do not shake vigorously.

    • The reconstituted peptide solution should be clear. If there is any particulate matter, do not use.

    • Store the reconstituted solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Subcutaneous Administration of CJC-1295 in Mice
  • Materials:

  • Procedure:

    • Gently restrain the mouse. This can be done manually by scruffing the back of the neck or by using a commercial restrainer.

    • Wipe the injection site (typically the loose skin over the back or flank) with an alcohol swab.

    • Create a "tent" of skin by gently pinching the loose skin.

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the mouse's back.

    • Slowly inject the CJC-1295 solution. A small bleb should form under the skin.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions immediately following the injection.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of CJC-1295 in murine models.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment & Analysis Phase start Start: Experimental Design peptide_prep Peptide Preparation (Reconstitution) start->peptide_prep animal_acclimation Animal Acclimation & Baseline Measurements start->animal_acclimation treatment CJC-1295 Administration (e.g., Daily, 48h, 72h) peptide_prep->treatment grouping Randomization into Treatment Groups animal_acclimation->grouping grouping->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection analysis Data Analysis sample_collection->analysis endpoint Endpoint: Conclusion analysis->endpoint

Caption: General Experimental Workflow for CJC-1295 Studies in Mice.

Data Presentation: Quantitative Outcomes in GHRH Knockout Mice

The following tables summarize the quantitative data from a key study investigating the effects of CJC-1295 in GHRH knockout (GHRHKO) mice. In this study, 1-week-old GHRHKO mice were treated for 5 weeks with 2 µg of CJC-1295 at different frequencies.[3][4]

Table 1: Effects of CJC-1295 on Body Weight and Length in GHRHKO Mice

Treatment GroupDosing FrequencyFinal Body Weight (g)Final Body Length (cm)
GHRHKO + Placebo-~12~8
GHRHKO + CJC-1295Every 72h~16~8.5
GHRHKO + CJC-1295Every 48h~18~9
GHRHKO + CJC-1295Every 24h~22~9.5
Heterozygous Control-~22~9.5
Data are approximated from graphical representations in the cited literature.[3][4]

Table 2: Effects of CJC-1295 on Bone Length in GHRHKO Mice

Treatment GroupDosing FrequencyFemur Length (mm)Tibia Length (mm)
GHRHKO + Placebo-~11~14
GHRHKO + CJC-1295Every 72h~12.5~15.5
GHRHKO + CJC-1295Every 48h~13.5~17
GHRHKO + CJC-1295Every 24h~13.5~17
Heterozygous Control-~13.5~17
Data are approximated from graphical representations in the cited literature.[3][4]

Table 3: Effects of CJC-1295 on Pituitary GH mRNA Levels in GHRHKO Mice

Treatment GroupDosing FrequencyFold Increase in Total Pituitary RNA vs. PlaceboFold Increase in GH mRNA vs. Placebo
GHRHKO + CJC-1295Every 72h76
GHRHKO + CJC-1295Every 48h98
GHRHKO + CJC-1295Every 24h1311
Data as reported in the cited literature.[4]

Analytical Methods

Measurement of Growth Hormone (GH) and IGF-1
  • Blood Collection: Blood samples can be collected via tail vein, saphenous vein, or cardiac puncture at the experimental endpoint. Serum or plasma should be prepared and stored at -80°C until analysis.

  • Assay Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are a common and reliable method for quantifying GH and IGF-1 levels in murine serum or plasma.

    • Radioimmunoassay (RIA): RIA is another sensitive method that can be used for the measurement of these hormones.

    • Mass Spectrometry (MS): Techniques like LC-MS/MS can also be employed for accurate quantification.

Pituitary Histology
  • Tissue Collection and Preparation:

    • At the end of the study, mice are euthanized, and the pituitary glands are carefully dissected.

    • Fix the pituitaries in 4% paraformaldehyde overnight.

    • Process the tissues for paraffin (B1166041) embedding and sectioning.

  • Immunohistochemistry (IHC):

    • Deparaffinize and rehydrate the pituitary sections.

    • Perform antigen retrieval as required for the specific antibodies.

    • Incubate the sections with primary antibodies against GH to identify somatotroph cells.

    • Use an appropriate secondary antibody and detection system to visualize the stained cells.

    • Counterstain with a nuclear stain like hematoxylin.

    • The number and size of somatotroph cells can then be quantified using microscopy and image analysis software. Studies have shown that CJC-1295 can lead to the proliferation of somatotroph cells.[3][4]

References

Reconstitution and Storage of Lyophilized CJC-1295: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of synthetic peptides is paramount to ensure experimental accuracy and reproducibility. This document provides detailed application notes and protocols for the reconstitution and storage of lyophilized CJC-1295, a synthetic analogue of growth hormone-releasing hormone (GHRH).

CJC-1295 is a 29-amino acid peptide hormone that has been modified to extend its half-life and enhance its biological activity.[1] It is of significant interest in research for its potential to stimulate the pituitary gland to release growth hormone.[2] Accurate preparation and storage of CJC-1295 are critical for maintaining its stability and potency in research applications.

Reconstitution Protocol

The reconstitution of lyophilized CJC-1295 should be performed under aseptic conditions to prevent microbial contamination. The most commonly recommended solvent for reconstitution is sterile bacteriostatic water, which contains 0.9% benzyl (B1604629) alcohol as a preservative.

Materials Required:

  • Vial of lyophilized CJC-1295

  • Vial of sterile bacteriostatic water

  • Sterile syringes and needles

  • Alcohol preparation pads

Procedure:

  • Allow the vials of lyophilized CJC-1295 and bacteriostatic water to equilibrate to room temperature.

  • Remove the protective caps (B75204) from both vials.

  • Clean the rubber stoppers of both vials with an alcohol preparation pad.

  • Using a sterile syringe, draw the desired volume of bacteriostatic water. The volume will depend on the desired final concentration of the CJC-1295 solution. For example, to achieve a concentration of 1 mg/mL from a 2 mg vial, 2 mL of bacteriostatic water would be used.

  • Slowly inject the bacteriostatic water into the vial of lyophilized CJC-1295, directing the stream of liquid against the side of the vial to avoid foaming.

  • Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously , as this can cause degradation of the peptide.

  • The reconstituted solution should be clear and free of particulate matter.

Storage Recommendations

The stability of CJC-1295 is dependent on its physical state (lyophilized or reconstituted) and storage temperature.

Lyophilized CJC-1295

For long-term storage, lyophilized CJC-1295 should be stored in a freezer at -20°C. Under these conditions, the peptide can remain stable for up to two to three years.[3] For short-term storage, refrigeration at 4°C is acceptable for up to two years.[4] Lyophilized peptides can also remain stable at room temperature for 30-60 days.[3]

Reconstituted CJC-1295

Table 1: Summary of Storage Conditions and Stability for CJC-1295

FormStorage TemperatureRecommended Duration
Lyophilized-20°CUp to 3 years[3]
4°CUp to 2 years[4]
Room Temperature30-60 days[3]
Reconstituted4°CUp to 30 days[4][5]
-80°C (in sterile buffer pH 5-6)Long-term (specific duration not well-established)[4]

Note: The stability data presented is based on general peptide stability guidelines and manufacturer recommendations. Specific quantitative stability data for CJC-1295 is limited in publicly available literature. Researchers should perform their own stability studies for critical applications.

Signaling Pathway of CJC-1295

CJC-1295 acts as a GHRH analogue, binding to GHRH receptors on the somatotroph cells of the anterior pituitary gland. This binding initiates a signaling cascade that leads to the synthesis and release of growth hormone (GH).

CJC1295_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CJC1295 CJC-1295 GHRHR GHRH Receptor CJC1295->GHRHR Binds to AC Adenylyl Cyclase GHRHR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH_Gene GH Gene Transcription CREB->GH_Gene Promotes GH_Release Growth Hormone Release GH_Gene->GH_Release Leads to Pituitary Anterior Pituitary Cell

Caption: Signaling pathway of CJC-1295 in a pituitary somatotroph cell.

Experimental Protocol: Stability Indicating HPLC Method for Reconstituted CJC-1295

This protocol provides a general framework for assessing the stability of reconstituted CJC-1295 using High-Performance Liquid Chromatography (HPLC). This method can be adapted to quantify the percentage of intact CJC-1295 over time under different storage conditions.

Objective: To determine the stability of reconstituted CJC-1295 at various temperatures over a defined period.

Materials and Equipment:

  • Reconstituted CJC-1295 solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Autosampler vials

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)

Procedure:

  • Sample Preparation: Prepare a stock solution of reconstituted CJC-1295 at a known concentration (e.g., 1 mg/mL) in bacteriostatic water.

  • Aliquoting: Aliquot the stock solution into multiple autosampler vials to avoid repeated freeze-thaw cycles of the bulk solution.

  • Storage Conditions: Store the aliquots at the desired temperatures to be tested (e.g., 4°C, and 25°C for degradation studies).

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Day 1, Day 7, Day 14, Day 30).

  • HPLC Analysis:

    • At each time point, remove an aliquot from each storage condition.

    • Allow the sample to reach room temperature before analysis.

    • Inject a standard volume of the sample onto the HPLC system.

    • Run a gradient elution method to separate CJC-1295 from any potential degradation products. A typical gradient might be a linear increase in Mobile Phase B.

    • Monitor the elution profile at a suitable wavelength for peptide detection (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to intact CJC-1295 based on its retention time from the Day 0 sample.

    • Integrate the peak area of the intact CJC-1295 at each time point.

    • Calculate the percentage of remaining intact CJC-1295 at each time point relative to the initial peak area at Day 0.

    • Plot the percentage of intact CJC-1295 versus time for each storage condition to determine the degradation rate.

Stability_Testing_Workflow Start Start: Reconstitute Lyophilized CJC-1295 Aliquot Aliquot into multiple vials Start->Aliquot Store Store aliquots at different temperatures (e.g., 4°C, 25°C) Aliquot->Store Analyze_T0 Analyze Time 0 sample by HPLC (Establish baseline) Store->Analyze_T0 Analyze_Tx Analyze samples at designated time points (e.g., Day 1, 7, 14, 30) Store->Analyze_Tx Data Collect and analyze HPLC data (Peak area of intact peptide) Analyze_T0->Data Analyze_Tx->Data Calculate Calculate % purity and degradation Data->Calculate End End: Determine stability profile Calculate->End

Caption: Experimental workflow for assessing the stability of reconstituted CJC-1295.

Conclusion

The integrity of CJC-1295 is crucial for obtaining reliable and reproducible results in a research setting. Adherence to proper reconstitution and storage protocols is essential. Lyophilized CJC-1295 offers excellent long-term stability when stored frozen. Once reconstituted, the peptide's stability is limited, and it should be stored under refrigeration and used within a relatively short timeframe. For studies requiring long-term use of the reconstituted peptide or for the generation of precise stability data, a well-designed stability-indicating HPLC method is recommended.

References

Application Notes and Protocols: Optimal Dosage of CJC-1295 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) designed to stimulate the pituitary gland to release growth hormone (GH). Its primary application in research is to study the effects of increased GH and Insulin-like Growth Factor 1 (IGF-1) on various physiological processes, including growth, metabolism, and tissue regeneration.[1][2] CJC-1295 is available in two main forms: a short-acting version (often referred to as Modified GRF (1-29) or CJC-1295 without DAC) and a long-acting version that includes a Drug Affinity Complex (DAC™), which significantly extends its half-life.[3][4][5] The DAC moiety allows the peptide to covalently bind to serum albumin, prolonging its presence in circulation.[6][7]

The choice between these two variants and the determination of the optimal dosage are critical for designing effective in vivo studies. The short-acting form produces a pulsatile release of GH, mimicking the body's natural rhythm, whereas the long-acting form with DAC creates a sustained elevation of GH and IGF-1 levels.[4][5] This document provides a comprehensive guide to selecting the appropriate dosage of CJC-1295 for in vivo research, supported by data from published studies, detailed experimental protocols, and visualizations of key pathways.

Pharmacokinetics and Variants

Understanding the fundamental differences between the two CJC-1295 variants is crucial for experimental design.

  • CJC-1295 without DAC (Modified GRF 1-29): This variant has a very short half-life, estimated to be around 30 minutes.[4][5][8] Its rapid clearance necessitates more frequent administration (e.g., one to three times daily) to maintain elevated GH levels.[8][9] This dosing regimen results in a more physiological, pulsatile release of GH.[4][5]

  • CJC-1295 with DAC: The addition of the Drug Affinity Complex extends the half-life dramatically to approximately 6-8 days.[5][6][10] This allows for much less frequent administration, typically once weekly, while maintaining continuously elevated levels of GH and IGF-1.[5][8]

cluster_0 CJC-1295 Variants CJC_no_DAC CJC-1295 without DAC (Mod GRF 1-29) Prop1_no_DAC Half-life: ~30 min CJC_no_DAC->Prop1_no_DAC Prop2_no_DAC Dosing: 1-3x Daily CJC_no_DAC->Prop2_no_DAC Prop3_no_DAC GH Release: Pulsatile CJC_no_DAC->Prop3_no_DAC CJC_with_DAC CJC-1295 with DAC Prop1_with_DAC Half-life: ~6-8 days CJC_with_DAC->Prop1_with_DAC Prop2_with_DAC Dosing: 1x Weekly CJC_with_DAC->Prop2_with_DAC Prop3_with_DAC GH Release: Sustained CJC_with_DAC->Prop3_with_DAC

Caption: Comparison of CJC-1295 with and without Drug Affinity Complex (DAC).

Dosage Data from In Vivo Studies

The optimal dosage of CJC-1295 can vary significantly depending on the animal model, the specific variant of the peptide used, and the research objectives. The following tables summarize dosages reported in published studies.

Table 1: CJC-1295 Dosage in Rodent Models

Animal ModelCJC-1295 VariantDosageRoute of Admin.FrequencyKey OutcomesReference
GHRH Knockout MouseWith DAC2 µ g/mouse SubcutaneousDailyNormalized body weight and length. Increased pituitary GH mRNA.[7]
GHRH Knockout MouseWith DAC2 µ g/mouse SubcutaneousEvery 48hPartial normalization of growth.[7]
GHRH Knockout MouseWith DAC2 µ g/mouse SubcutaneousEvery 72hPartial normalization of growth (less effective than 48h).[7]

Table 2: CJC-1295 Dosage in Human Clinical Studies

Subject PopulationCJC-1295 VariantDosageRoute of Admin.FrequencyKey OutcomesReference
Healthy Adults (21-61 yrs)With DAC30 µg/kgSubcutaneousSingle Dose1.5- to 3-fold increase in IGF-I for 9-11 days.[10]
Healthy Adults (21-61 yrs)With DAC60 µg/kgSubcutaneousSingle Dose2- to 10-fold increase in GH for ≥6 days; sustained IGF-I increase.[8][10]
Healthy Adults (20-40 yrs)With DAC60 µg/kgSubcutaneousSingle Dose7.5-fold increase in trough GH levels; 45% increase in IGF-I.[11]
Healthy Adults (20-40 yrs)With DAC90 µg/kgSubcutaneousSingle DoseNo significant difference in response compared to 60 µg/kg dose.[11]

Note: Dosages used in human clinical trials are provided for context and to inform dose-range finding studies in appropriate preclinical models.

Experimental Protocols

CJC-1295 is supplied as a lyophilized powder and requires reconstitution before use.

  • Materials:

    • Vial of lyophilized CJC-1295

    • Bacteriostatic water for injection

    • Sterile syringes (e.g., 1 mL insulin (B600854) syringes)

    • Alcohol wipes

  • Procedure: a. Allow the CJC-1295 vial to reach room temperature. b. Clean the rubber stoppers of both the peptide vial and the bacteriostatic water with an alcohol wipe. c. Using a sterile syringe, draw the required volume of bacteriostatic water. A common reconstitution is to add 1 mL or 2 mL of water to create a known concentration (e.g., 2 mg in 2 mL = 1 mg/mL). d. Slowly inject the bacteriostatic water into the CJC-1295 vial, angling the needle so the water runs down the side of the vial to avoid foaming. e. Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can degrade the peptide. f. Store the reconstituted solution in a refrigerator at 2-8°C. Use within 30 days for optimal potency.

This protocol provides a general workflow for a study investigating the effects of CJC-1295 in mice.

cluster_workflow Experimental Workflow for In Vivo CJC-1295 Study start Start acclimatize 1. Animal Acclimatization (1-2 weeks) start->acclimatize end End baseline 2. Baseline Measurements (Body Weight, Blood Sample) acclimatize->baseline randomize 3. Group Randomization (Vehicle vs. CJC-1295) baseline->randomize administer 4. CJC-1295 Administration (Subcutaneous Injection) randomize->administer monitor 5. Regular Monitoring (Weight, Health Checks) administer->monitor collect 6. Sample Collection (e.g., Terminal Bleed) monitor->collect analyze 7. Endpoint Analysis (GH/IGF-1 ELISA) collect->analyze data 8. Data Interpretation analyze->data data->end cluster_pathway CJC-1295 Signaling Pathway in Pituitary Somatotrophs CJC CJC-1295 GHRHR GHRH Receptor CJC->GHRHR Binds AC Adenylyl Cyclase GHRHR->AC Activates (via Gs) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) CREB CREB Phosphorylation PKA->CREB GH_Release GH Synthesis & Release PKA->GH_Release GH_Gene GH Gene Transcription CREB->GH_Gene GH_Gene->GH_Release GH Growth Hormone (GH) GH_Release->GH Secretes cAMP->PKA Activates

References

Application Notes and Protocols for the Synergistic Effect of CJC-1295 and Ipamorelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CJC-1295 and Ipamorelin are synthetic peptides that have garnered significant interest in the research community for their potential to synergistically stimulate growth hormone (GH) secretion. CJC-1295 is a long-acting analogue of Growth Hormone-Releasing Hormone (GHRH), while Ipamorelin is a selective Growth Hormone Releasing Peptide (GHRP) and ghrelin mimetic.[1][2][3] Their distinct mechanisms of action, when combined, are hypothesized to produce a more potent and sustained release of endogenous GH compared to the administration of either peptide alone.[1][3][4] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of CJC-1295 and Ipamorelin in a research setting.

Mechanism of Action and Synergy

CJC-1295 acts on the GHRH receptors in the anterior pituitary gland, stimulating the synthesis and release of GH.[2] A key modification in some forms of CJC-1295 is the addition of a Drug Affinity Complex (DAC), which extends its half-life to several days, allowing for a sustained elevation of GH levels.[5][6][7][8][9] The version without DAC has a much shorter half-life of about 30 minutes.[6][7]

Ipamorelin, on the other hand, is a selective agonist of the ghrelin receptor (GHSR-1a) in the pituitary gland.[2] This action stimulates a pulsatile release of GH.[10] A significant advantage of Ipamorelin is its high selectivity for GH release with minimal to no effect on the release of other hormones like cortisol and prolactin.[2][11][12]

The synergistic effect of combining CJC-1295 and Ipamorelin stems from their complementary actions. CJC-1295 increases the baseline level and the number of somatotrophs (GH-secreting cells) ready to release GH, while Ipamorelin induces a strong, pulsatile release of this stored GH.[1] This dual-pathway stimulation is reported to result in a 3- to 5-fold increase in GH release compared to the use of either peptide individually.[4]

Data Presentation

Quantitative Data on CJC-1295 and Ipamorelin
ParameterCJC-1295 (with DAC)CJC-1295 (without DAC)IpamorelinReference
Half-life ~6-8 days~30 minutes~2 hours[4][6][7][8][9]
Mechanism of Action GHRH receptor agonistGHRH receptor agonistGHRP/Ghrelin receptor agonist[2]
Effect on GH Secretion Sustained elevationPulsatile releasePulsatile release[5][6]
Reported GH Increase (alone) 2- to 10-fold increase for up to 6 daysNot specifiedPotent GH release[1][7][13][14]
Reported IGF-1 Increase (alone) 1.5- to 3-fold increase for 9-11 daysNot specifiedIndirectly through GH[1][13][14]
Typical Research Dosage 30-60 µg/kg weekly100-200 mcg per injection100-300 mcg per injection[11][13][15]
Synergistic Effect on Growth Hormone Release
Peptide CombinationReported Increase in GH ReleaseReference
CJC-1295 and Ipamorelin3-5 times greater than either peptide alone[4]

Experimental Protocols

In Vitro Pituitary Cell Culture Assay

Objective: To quantify the synergistic effect of CJC-1295 and Ipamorelin on GH secretion from primary pituitary cells.

Materials:

  • Primary pituitary cells from a suitable animal model (e.g., rat, porcine).

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • CJC-1295 (without DAC) and Ipamorelin peptides.

  • GH ELISA kit for the specific species.

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO2).

Methodology:

  • Cell Seeding: Plate primary pituitary cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Peptide Preparation: Reconstitute lyophilized CJC-1295 and Ipamorelin in bacteriostatic water to create stock solutions. Further dilute in cell culture medium to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM).

  • Cell Treatment:

    • Group 1 (Control): Add fresh cell culture medium only.

    • Group 2 (CJC-1295 alone): Add medium containing varying concentrations of CJC-1295.

    • Group 3 (Ipamorelin alone): Add medium containing varying concentrations of Ipamorelin.

    • Group 4 (Combination): Add medium containing varying concentrations of both CJC-1295 and Ipamorelin.

  • Incubation: Incubate the plates for a defined period (e.g., 4 hours) at 37°C and 5% CO2.

  • Sample Collection: After incubation, collect the cell culture supernatant from each well.

  • GH Quantification: Measure the concentration of GH in the supernatant using a species-specific GH ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the GH concentrations between the different treatment groups to determine the individual and synergistic effects.

In Vivo Animal Study Protocol

Objective: To assess the synergistic effect of CJC-1295 and Ipamorelin on serum GH and IGF-1 levels in a live animal model.

Materials:

  • Suitable animal model (e.g., Sprague-Dawley rats).

  • CJC-1295 (with or without DAC, depending on the study design) and Ipamorelin peptides.

  • Sterile saline for injection.

  • Insulin syringes for subcutaneous administration.

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).

  • Centrifuge.

  • ELISA kits for GH and IGF-1 for the specific species.

Methodology:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Peptide Reconstitution: Reconstitute lyophilized peptides in bacteriostatic water and then dilute with sterile saline to the final desired concentration for injection.

  • Dosing and Administration:

    • Divide animals into four groups: Control (saline), CJC-1295 alone, Ipamorelin alone, and CJC-1295 + Ipamorelin.

    • Administer the respective treatments via subcutaneous injection. A typical research dose for rats is in the range of 100-300 mcg/kg for each peptide.

  • Blood Sampling: Collect blood samples at predetermined time points post-injection (e.g., 15, 30, 60, 120 minutes for acute effects, and daily for several days for longer-term effects with CJC-1295 with DAC).

  • Serum Preparation: Allow blood to clot, then centrifuge to separate the serum. Store serum samples at -80°C until analysis.

  • Hormone Analysis: Quantify serum GH and IGF-1 levels using species-specific ELISA kits.

  • Data Analysis: Analyze the time-course of GH and IGF-1 concentrations for each group to evaluate the magnitude and duration of the synergistic effect.

Peptide Reconstitution and Handling Protocol

Objective: To ensure the proper and sterile reconstitution of lyophilized CJC-1295 and Ipamorelin for research use.

Materials:

  • Lyophilized CJC-1295 and Ipamorelin vials.

  • Bacteriostatic water for injection.

  • Sterile syringes and needles.

  • Alcohol swabs.

Methodology:

  • Preparation: Work in a clean and sterile environment. Wash hands thoroughly.

  • Vial Cleaning: Remove the plastic caps (B75204) from the peptide and bacteriostatic water vials. Wipe the rubber stoppers with an alcohol swab.[16]

  • Drawing Solvent: Using a sterile syringe, draw the desired volume of bacteriostatic water. The volume will depend on the desired final concentration of the peptide solution.

  • Reconstitution: Slowly and gently inject the bacteriostatic water into the vial of lyophilized peptide, angling the needle so that the water runs down the side of the vial.[17] Do not inject directly into the powder.

  • Dissolving: Gently swirl the vial until the powder is completely dissolved. Do not shake the vial, as this can damage the peptide.[16]

  • Storage: Store the reconstituted peptide solution in a refrigerator at 2-8°C.

Mandatory Visualizations

GHRH_GHRP_Synergy cluster_pituitary Anterior Pituitary GHRH_R GHRH Receptor Somatotroph Somatotroph (GH-secreting cell) GHRH_R->Somatotroph Stimulates GH Synthesis & Release GHSR Ghrelin Receptor (GHSR-1a) GHSR->Somatotroph Stimulates GH Release GH Growth Hormone (GH) Somatotroph->GH Secretes Liver Liver GH->Liver Stimulates CJC1295 CJC-1295 (GHRH Analog) CJC1295->GHRH_R Binds to Ipamorelin Ipamorelin (GHRP) Ipamorelin->GHSR Binds to IGF1 IGF-1 Liver->IGF1 Produces

Caption: Signaling pathway of CJC-1295 and Ipamorelin synergy.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution Peptide Reconstitution (CJC-1295 & Ipamorelin) Administration Subcutaneous Administration Reconstitution->Administration Animal_Acclimatization Animal Acclimatization Grouping Animal Grouping (Control, CJC, Ipa, Combo) Animal_Acclimatization->Grouping Grouping->Administration Blood_Collection Blood Sample Collection (Time Course) Administration->Blood_Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation Hormone_Assay GH & IGF-1 ELISA Serum_Separation->Hormone_Assay Data_Analysis Data Analysis & Comparison Hormone_Assay->Data_Analysis

Caption: In vivo experimental workflow for assessing synergy.

Synergistic_Relationship cluster_effect Synergistic Effect CJC1295 CJC-1295 GH_Release Enhanced GH Release CJC1295->GH_Release Sustained GHRH Signal Ipamorelin Ipamorelin Ipamorelin->GH_Release Pulsatile GHRP Signal Increased_Amplitude Increased Pulse Amplitude GH_Release->Increased_Amplitude Increased_Baseline Increased Baseline GH Levels GH_Release->Increased_Baseline

Caption: Logical relationship of CJC-1295 and Ipamorelin synergy.

References

Application Notes and Protocols for In Vitro Studies of CJC-1295 on Primary Pituitary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro studies to investigate the effects of CJC-1295, a long-acting Growth Hormone Releasing Hormone (GHRH) analog, on primary pituitary cells. The protocols outlined below cover the isolation and culture of primary pituitary cells, experimental procedures for stimulation with CJC-1295, and methods for quantifying Growth Hormone (GH) secretion.

Introduction

CJC-1295 is a synthetic peptide analog of GHRH designed for prolonged stability and sustained action.[1][2] It stimulates the anterior pituitary gland to release growth hormone, making it a subject of interest for various research and therapeutic applications.[3][4] In vitro studies using primary pituitary cells are crucial for elucidating the specific cellular and molecular mechanisms of CJC-1295's action, determining its potency and efficacy, and understanding its signaling pathways in a controlled environment.

Principle

CJC-1295 acts by binding to the GHRH receptor on the surface of somatotroph cells in the anterior pituitary.[3][5] This binding activates a G-protein-coupled receptor signaling cascade, leading to the activation of adenylyl cyclase.[5] This enzyme converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[5] PKA then phosphorylates downstream targets, ultimately resulting in the synthesis and secretion of Growth Hormone (GH).[5][6]

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of GHRH analogs on primary pituitary cells. These values can serve as a reference for expected outcomes in similar experimental setups.

Table 1: Effect of GHRH Analogs on Growth Hormone (GH) Secretion in Primary Pituitary Cells

Treatment GroupConcentrationIncubation TimeFold Increase in GH Secretion (vs. Control)
Control-24 hours1.0
GHRH10 nM24 hours~5-fold
CJC-129510 nM - 100 nM24 - 72 hours2- to 10-fold[5]

Table 2: Key Parameters for CJC-1295 In Vitro Studies

ParameterRecommended Range/Value
CJC-1295 Concentration1 nM - 1000 nM
Incubation Time1 hour - 72 hours
Primary Cell Seeding Density1 x 10^5 to 5 x 10^5 cells/well (24-well plate)
EC₅₀ for GH ReleaseLow-nanomolar range[7]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Rat Anterior Pituitary Cells

This protocol describes the enzymatic and mechanical dissociation of rat anterior pituitary glands to establish a primary cell culture.

Materials:

  • Sprague-Dawley rats (male, 200-250g)

  • Hanks' Balanced Salt Solution (HBSS), sterile

  • 0.25% Trypsin-EDTA solution

  • Collagenase Type I (1 mg/mL)

  • DNase I (10 µg/mL)

  • Fetal Bovine Serum (FBS)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Penicillin-Streptomycin solution (100x)

  • Sterile dissection tools

  • 50 mL conical tubes

  • 100 µm cell strainer

  • 24-well tissue culture plates

Procedure:

  • Dissection: Euthanize rats according to approved institutional animal care and use committee protocols. Dissect the pituitary glands under sterile conditions and separate the anterior lobes.

  • Washing: Wash the anterior pituitary lobes three times with sterile, cold HBSS.

  • Mincing: Mince the tissue into small pieces (approximately 1 mm³) using a sterile scalpel.

  • Enzymatic Digestion:

    • Transfer the minced tissue to a 15 mL conical tube containing 5 mL of 0.25% Trypsin-EDTA and incubate for 15 minutes at 37°C in a shaking water bath.

    • Centrifuge at 200 x g for 5 minutes, and discard the supernatant.

    • Add 5 mL of Collagenase Type I solution containing DNase I and incubate for 30-45 minutes at 37°C in a shaking water bath.

  • Mechanical Dissociation:

    • Gently pipette the cell suspension up and down with a fire-polished Pasteur pipette to further dissociate the tissue into a single-cell suspension.

    • Add 5 mL of DMEM with 10% FBS to inactivate the enzymes.

  • Filtering and Washing:

    • Pass the cell suspension through a 100 µm cell strainer to remove any remaining tissue clumps.[8]

    • Centrifuge the filtered cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in 10 mL of DMEM with 10% FBS and perform a cell count and viability assessment using trypan blue.

  • Cell Plating:

    • Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂. Allow the cells to adhere and recover for 48-72 hours before CJC-1295 treatment.

Protocol 2: CJC-1295 Stimulation of Primary Pituitary Cells

This protocol outlines the procedure for treating cultured primary pituitary cells with CJC-1295 to stimulate GH secretion.

Materials:

  • Primary pituitary cells cultured in 24-well plates (from Protocol 1)

  • CJC-1295 peptide

  • Serum-free DMEM

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Preparation of CJC-1295 Stock Solution: Reconstitute lyophilized CJC-1295 in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Washing: After the 48-72 hour recovery period, gently aspirate the culture medium from each well. Wash the cells twice with 1 mL of sterile PBS.

  • Serum Starvation: Add 500 µL of serum-free DMEM to each well and incubate for 2-4 hours at 37°C and 5% CO₂. This step helps to reduce basal GH secretion.

  • CJC-1295 Treatment:

    • Prepare working solutions of CJC-1295 in serum-free DMEM at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1000 nM).

    • Aspirate the serum-free medium from the wells.

    • Add 500 µL of the CJC-1295 working solutions to the respective wells. For the control group, add 500 µL of serum-free DMEM without CJC-1295.

  • Incubation: Incubate the plates for the desired time period (e.g., 1, 4, 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect the culture supernatant from each well into labeled microcentrifuge tubes.

  • Storage: Store the supernatants at -80°C until the GH secretion assay is performed.

Protocol 3: Quantification of Growth Hormone (GH) by ELISA

This protocol provides a general guideline for a sandwich ELISA to measure GH concentrations in the collected cell culture supernatants. Specific antibody concentrations and incubation times may need to be optimized based on the kit manufacturer's instructions.

Materials:

  • GH ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Collected cell culture supernatants (from Protocol 2)

  • Recombinant GH standard

  • 96-well ELISA plate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the GH capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with 200 µL/well of assay diluent for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Standard and Sample Incubation:

    • Prepare a standard curve using serial dilutions of the recombinant GH standard.

    • Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.[9]

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add 100 µL of the biotinylated GH detection antibody to each well and incubate for 1 hour at room temperature.[9]

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.[9]

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.

  • Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the GH concentration in the samples by interpolating their absorbance values from the standard curve.

Visualization of Pathways and Workflows

Signaling Pathway of CJC-1295 in Pituitary Somatotrophs```dot

Experimental Workflow for In Vitro CJC-1295 Studies

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment CJC-1295 Treatment cluster_analysis Analysis Dissection Pituitary Gland Dissection Dissociation Enzymatic & Mechanical Dissociation Dissection->Dissociation Plating Cell Plating & Culture (48-72h) Dissociation->Plating Starvation Serum Starvation (2-4h) Plating->Starvation Stimulation CJC-1295 Stimulation (1-72h) Starvation->Stimulation Collection Supernatant Collection Stimulation->Collection ELISA GH ELISA Assay Collection->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Caption: Workflow for studying CJC-1295 on primary pituitary cells.

References

Troubleshooting & Optimization

CJC-1295 Experiments: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CJC-1295 experiments. This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected issues encountered during the use of CJC-1295. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with CJC-1295.

Issue 1: Suboptimal or No Increase in Growth Hormone (GH) or IGF-1 Levels

Question: We administered CJC-1295 to our subjects but observed a lower-than-expected or no significant increase in plasma GH or IGF-1 levels. What could be the cause?

Answer: Several factors can contribute to a blunted or absent response to CJC-1295 administration. Consider the following potential causes and troubleshooting steps:

  • Improper Peptide Storage and Handling: CJC-1295 is a lyophilized powder that is sensitive to temperature and agitation.

    • Before Reconstitution: Lyophilized CJC-1295 should be stored at refrigerated temperatures (2-8°C) and protected from light. Long-term storage at -20°C is also an option for lyophilized peptides.

    • After Reconstitution: The reconstituted peptide solution is even more fragile. It should be stored at 2-8°C and used within a specified timeframe, as recommended by the manufacturer (typically 1-2 weeks for CJC-1295 without DAC). Avoid repeated freeze-thaw cycles.

    • Agitation: Shaking the vial during or after reconstitution can denature the peptide. Always swirl the vial gently to dissolve the powder.

  • Incorrect Reconstitution: The type and volume of diluent are critical for peptide stability and accurate dosing.

    • Diluent: Use bacteriostatic water for reconstitution to prevent microbial contamination.

    • Technique: Inject the diluent slowly down the side of the vial to avoid foaming and potential damage to the peptide.

  • Dosing and Administration Errors:

    • Timing: For CJC-1295 without DAC, which has a short half-life of about 30 minutes, frequent administration (e.g., daily or twice daily) is necessary to maintain elevated GH levels. CJC-1295 with DAC has a much longer half-life of about 8 days, requiring less frequent injections.

    • Injection Site: Subcutaneous injection into the abdomen is a common administration route. Ensure proper injection technique to guarantee the full dose is delivered.

  • Subject-Specific Factors:

    • Pituitary Function: CJC-1295 stimulates the pituitary gland to release GH. If the subject has a pre-existing pituitary condition, the response may be diminished.

    • Diet and Lifestyle: Factors such as diet and exercise can influence GH secretion and may impact the observed results.

  • Assay Issues: Problems with the enzyme-linked immunosorbent assay (ELISA) used to measure GH or IGF-1 levels can lead to inaccurate results. Refer to the "Troubleshooting for GH/IGF-1 Assays" section below for more details.

Issue 2: Unexpected Side Effects or Adverse Reactions

Question: Our subjects are reporting side effects not typically associated with CJC-1295, or a high incidence of common side effects. How should we proceed?

Answer: While generally well-tolerated in research settings, some subjects may experience adverse reactions. Here’s a guide to understanding and managing them:

  • Common and Mild Reactions:

    • Injection Site Reactions: Redness, pain, or swelling at the injection site are the most frequently reported side effects. These are typically transient and resolve on their own. Rotating injection sites can help minimize this issue.

    • Flushing and Headaches: Some subjects may experience a temporary flushing of the face or mild headaches shortly after administration.

  • Systemic Reactions:

    • Water Retention and Joint Pain: CJC-1295 can cause water retention, which may lead to bloating or joint pain.

    • Changes in Insulin (B600854) Sensitivity: As GH can affect glucose metabolism, monitoring for any changes in insulin sensitivity is advisable, especially in long-term studies.

  • Allergic Reactions:

    • Hives and Swelling: In some cases, subjects may develop hives or localized swelling. This could indicate a mild allergic reaction.

    • Anaphylaxis: Though rare, a severe allergic reaction (anaphylaxis) is a medical emergency. Symptoms include difficulty breathing, swelling of the face or throat, and a rapid heartbeat.

Troubleshooting Steps:

  • Verify Peptide Purity: Ensure the CJC-1295 used is from a reputable supplier and has a high degree of purity. Contaminants can cause unexpected reactions.

  • Review Dosing Protocol: Higher doses are associated with a greater frequency of side effects. Confirm that the correct dosage is being administered.

  • Monitor Subjects: Closely monitor subjects for the duration of the experiment. Document all adverse events, including their severity and duration.

  • Medical Evaluation: For any concerning or severe reactions, immediate medical evaluation is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the difference between CJC-1295 with DAC and without DAC?

A1: The key difference lies in the half-life and the resulting pattern of GH release. The Drug Affinity Complex (DAC) is a modification that extends the peptide's half-life significantly.

FeatureCJC-1295 with DACCJC-1295 without DAC (Mod GRF 1-29)
Half-Life Approximately 6-8 daysApproximately 30 minutes
Dosing Frequency Once or twice weeklyDaily or multiple times per day
GH Release Pattern Sustained, continuous elevation of GH and IGF-1Pulsatile, mimicking the body's natural rhythm

Q2: How should CJC-1295 be reconstituted and stored?

A2: Proper reconstitution and storage are crucial for maintaining the peptide's efficacy.

  • Reconstitution:

    • Allow the lyophilized peptide vial to come to room temperature.

    • Wipe the rubber stoppers of both the peptide vial and the bacteriostatic water vial with an alcohol swab.

    • Using a sterile syringe, draw the desired volume of bacteriostatic water. A common reconstitution is to add 2.0 mL of bacteriostatic water to a 2 mg vial to achieve a concentration of 1 mg/mL.

    • Slowly inject the bacteriostatic water into the peptide vial, aiming the stream against the glass wall to minimize foaming.

    • Gently swirl the vial until the powder is completely dissolved. Do not shake.

  • Storage:

    • Lyophilized Powder: Store in a refrigerator at 2-8°C, protected from light.

    • Reconstituted Solution: Store in a refrigerator at 2-8°C and use within the recommended timeframe (typically 1-2 weeks for no DAC, and 2-4 weeks for DAC versions).

Q3: Can CJC-1295 be combined with other peptides?

A3: Yes, CJC-1295 is often used in combination with a Growth Hormone Releasing Peptide (GHRP), such as Ipamorelin. This is because they act on different receptors in the pituitary gland to synergistically increase GH release. CJC-1295 acts on the GHRH receptor, while GHRPs act on the ghrelin receptor.

Q4: What are the expected quantitative results from a CJC-1295 experiment?

A4: A single injection of CJC-1295 with DAC has been shown to cause a dose-dependent increase in mean plasma GH concentrations by 2- to 10-fold for 6 days or more, and in mean plasma IGF-1 concentrations by 1.5- to 3-fold for 9-11 days.

Experimental Protocols

Protocol 1: Human Growth Hormone (hGH) Quantification by ELISA

This is a general protocol for a sandwich ELISA, and specific details may vary based on the kit manufacturer.

  • Preparation: Allow all reagents and samples to reach room temperature. Prepare standards, controls, and samples in duplicate.

  • Binding: Pipette 50 µL of standards, controls, and serum samples into the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add 100 µL of hGH enzyme conjugate to all wells.

  • Incubation: Cover the plate and incubate for 30 minutes at room temperature.

  • Washing: Aspirate the liquid from all wells and wash each well three times with 300 µL of 1x wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to all wells.

  • Incubation: Incubate for 10 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to all wells.

  • Reading: Read the absorbance at 450 nm on an ELISA plate reader within 15 minutes.

  • Calculation: Construct a standard curve and determine the concentration of hGH in the samples.

Protocol 2: Human IGF-1 Quantification by ELISA

This is a general protocol for a sandwich ELISA, and specific details may vary based on the kit manufacturer.

  • Preparation: Prepare all reagents, samples, and standards as instructed in the kit manual.

  • Sample Addition: Add 100 µL of standard or sample to each well.

  • Incubation: Incubate for 1 hour at 37°C.

  • Detection Reagent A: Aspirate and add 100 µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.

  • Washing: Aspirate and wash the wells 3 times.

  • Detection Reagent B: Add 100 µL of prepared Detection Reagent B. Incubate for 30 minutes at 37°C.

  • Washing: Aspirate and wash the wells 5 times.

  • Substrate Addition: Add 90 µL of Substrate Solution. Incubate for 10-20 minutes at 37°C in the dark.

  • Stopping Reaction: Add 50 µL of Stop Solution.

  • Reading: Read the absorbance at 450 nm immediately.

  • Calculation: Calculate the concentration of IGF-1 based on the standard curve.

Troubleshooting for GH/IGF-1 Assays

ProblemPossible CauseSolution
No or Weak Signal Reagents added in the wrong order or improperly prepared.Repeat the assay, carefully following the protocol.
Insufficient incubation times.Ensure adherence to the recommended incubation times.
Inactive substrate or conjugate.Test the activity of the substrate and conjugate.
High Background Insufficient washing.Increase the number of washes and ensure complete aspiration of liquid between steps.
Concentration of detection antibody is too high.Perform a titration to determine the optimal antibody concentration.
Poor Duplicates Inconsistent pipetting.Ensure careful and consistent pipetting technique.
Inadequate mixing of reagents.Thoroughly mix all reagents before use.

Visualizations

CJC1295_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_circulation Circulation cluster_liver Liver cluster_target_tissues Target Tissues GHRH GHRH GHRH_R GHRH Receptor GHRH->GHRH_R Binds to AC Adenylyl Cyclase GHRH_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates GH_synthesis GH Synthesis & Secretion PKA->GH_synthesis Promotes GH Growth Hormone (GH) GH_synthesis->GH GH_R_liver GH Receptor GH->GH_R_liver Binds to IGF1_synthesis IGF-1 Synthesis & Secretion GH_R_liver->IGF1_synthesis Stimulates IGF1 IGF-1 IGF1_synthesis->IGF1 Effects Muscle Growth, Fat Loss, etc. IGF1->Effects Acts on CJC1295 CJC-1295 CJC1295->GHRH_R Binds to

Caption: CJC-1295 Signaling Pathway

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase reconstitution Reconstitute Lyophilized CJC-1295 dosing Prepare Doses reconstitution->dosing administration Administer to Subjects (e.g., Subcutaneous Injection) dosing->administration blood_draw Collect Blood Samples at Predetermined Timepoints administration->blood_draw serum_prep Process Blood to Obtain Serum blood_draw->serum_prep storage Store Serum at -80°C serum_prep->storage elisa Perform GH and IGF-1 ELISA Assays storage->elisa data_analysis Analyze Data and Compare to Baseline elisa->data_analysis

Technical Support Center: Optimizing CJC-1295 Dosage and Mitigating Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing CJC-1295 dosage in experimental settings, with a primary focus on avoiding GHRH receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for CJC-1295?

A1: CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH). It functions by binding to and activating the GHRH receptor (GHRH-R) on the somatotrophic cells of the anterior pituitary gland.[1][2] This activation mimics the physiological action of endogenous GHRH, initiating a signaling cascade that results in the synthesis and pulsatile release of growth hormone (GH).[3] There are two primary forms of CJC-1295: one with a Drug Affinity Complex (DAC) and one without. The DAC moiety extends the half-life of the peptide, leading to a more sustained elevation of GH and Insulin-like Growth Factor-1 (IGF-1) levels.[1][3][4]

Q2: What is GHRH receptor desensitization and why is it a concern with CJC-1295?

A2: GHRH receptor desensitization is a phenomenon where the receptor becomes less responsive to the stimulus of GHRH or its analogues, like CJC-1295, following prolonged or continuous exposure.[5] This can lead to a diminished GH secretory response over time. The primary mechanism involves the uncoupling of the G-protein from the receptor, which attenuates the downstream signaling cascade.[5] Continuous stimulation, as is more likely with the long-acting CJC-1295 with DAC, can increase the risk of receptor desensitization.[6][7]

Q3: How does the dosage strategy differ between CJC-1295 with DAC and without DAC to potentially avoid desensitization?

A3: The dosing strategies for CJC-1295 with and without DAC are fundamentally different due to their pharmacokinetic profiles.

  • CJC-1295 without DAC (Modified GRF (1-29)) : This version has a short half-life (approximately 30 minutes) and is typically administered more frequently, often once or twice daily.[8][] This pulsatile administration is thought to more closely mimic the natural rhythm of GH release, potentially reducing the risk of receptor desensitization.[6][8]

  • CJC-1295 with DAC : With a half-life of about 6-8 days, this version is administered less frequently, such as once or twice weekly.[8][10] While this offers convenience, the sustained stimulation of the GHRH receptor may increase the likelihood of desensitization over long-term use.[6] To mitigate this, cycling protocols (e.g., 8-12 weeks of administration followed by a 4-week break) are often suggested.[11]

Q4: What is the synergistic effect of combining CJC-1295 with a GHRP, such as Ipamorelin?

A4: Co-administration of CJC-1295 with a Growth Hormone-Releasing Peptide (GHRP), like Ipamorelin, can produce a synergistic effect on GH release.[7] CJC-1295 stimulates the GHRH receptor, while Ipamorelin acts on the ghrelin receptor (growth hormone secretagogue receptor, GHS-R).[7] By activating two different receptor pathways that both lead to GH secretion, the combination can result in a more robust and amplified GH pulse than either peptide administered alone.

Troubleshooting Guide

Issue 1: Diminished Growth Hormone (GH) response after repeated administration of CJC-1295.

  • Potential Cause: GHRH receptor desensitization due to continuous or prolonged stimulation.

  • Troubleshooting Steps:

    • Review Dosing Protocol: If using CJC-1295 with DAC, consider implementing a cycling strategy with "off" periods to allow for receptor resensitization. For CJC-1295 without DAC, ensure the dosing schedule allows for sufficient time between administrations to maintain pulsatility.

    • Assess Receptor Sensitivity: Conduct in vitro experiments to directly measure GHRH receptor sensitivity. This can be done by treating pituitary cell cultures with the experimental dosing regimen and then challenging them with a bolus of CJC-1295 to measure the acute GH response or downstream signaling markers like cAMP.

    • Consider Co-administration: If not already doing so, investigate the co-administration of a GHRP like Ipamorelin. This may help to maintain a robust GH response by stimulating a separate receptor pathway.

Issue 2: High variability in GH release between experimental subjects or culture wells.

  • Potential Cause: Inconsistent peptide stability, injection technique, or cell culture conditions.

  • Troubleshooting Steps:

    • Peptide Handling: Ensure proper reconstitution and storage of CJC-1295 to maintain its bioactivity. Avoid repeated freeze-thaw cycles.

    • Standardize Administration: For in vivo studies, standardize the injection time, site, and volume. For in vitro experiments, ensure consistent cell seeding density and media conditions.

    • Control for Biological Rhythms: GH secretion is naturally pulsatile and influenced by circadian rhythms. In in vivo experiments, conduct sampling at consistent times of the day.

Issue 3: Difficulty in quantifying the extent of receptor desensitization.

  • Potential Cause: Lack of appropriate assays to measure receptor function directly.

  • Troubleshooting Steps:

    • Implement Receptor Binding Assays: Use radioligand binding assays to quantify the number of GHRH receptors on the cell surface (Bmax) and their affinity for CJC-1295 (Kd). A decrease in Bmax would indicate receptor downregulation.

    • Measure Downstream Signaling: Quantify the levels of second messengers, such as cyclic AMP (cAMP), in response to CJC-1295 stimulation. A blunted cAMP response after prolonged exposure would indicate desensitization.

    • Assess Protein Phosphorylation: Measure the phosphorylation of downstream signaling proteins like CREB (cAMP response element-binding protein) via Western blot or ELISA. A reduced ratio of phosphorylated CREB to total CREB can be a marker of reduced signaling.

Data Presentation: CJC-1295 Dosage and Effects

Table 1: Summary of Clinical Research Findings on CJC-1295 Dosage and its Effects on GH and IGF-1.

Peptide VariantDosageAdministration FrequencyDuration of StudyKey Findings on GH and IGF-1 LevelsReference
CJC-1295 with DAC 30 or 60 µg/kgSingle subcutaneous injection28 daysDose-dependent increases in mean plasma GH concentrations by 2- to 10-fold for 6+ days and mean plasma IGF-1 concentrations by 1.5- to 3-fold for 9-11 days.[1]
CJC-1295 with DAC 30 or 60 µg/kgMultiple weekly or biweekly doses49 daysEvidence of a cumulative effect with multiple doses; mean IGF-1 levels remained above baseline for up to 28 days.[1]
CJC-1295 with DAC 60 or 90 µg/kgSingle subcutaneous injection7 daysPreserved GH pulsatility with a 7.5-fold increase in basal (trough) GH levels, leading to a 46% increase in mean GH levels and a 45% increase in IGF-1 levels.[2]
CJC-1295 without DAC 100-300 µg1-2 times per dayNot specifiedAims to mimic natural GH pulses to reduce the risk of desensitization.[8][10]

Experimental Protocols

Protocol 1: In Vitro GHRH Receptor Desensitization Assay

This protocol describes a method to assess GHRH receptor desensitization in a pituitary cell line (e.g., GH3 or primary pituitary cells) following continuous versus pulsatile exposure to CJC-1295.

  • Cell Culture: Plate pituitary cells at a suitable density in 24-well plates and culture until they reach approximately 80% confluency.

  • Desensitization Treatment:

    • Continuous Exposure Group: Treat cells with a constant concentration of CJC-1295 (e.g., 10 nM) for a prolonged period (e.g., 24 hours).

    • Pulsatile Exposure Group: Treat cells with the same concentration of CJC-1295 for short durations (e.g., 30 minutes) interspersed with longer periods in peptide-free media (e.g., 3 hours), repeating this cycle for 24 hours.

    • Control Group: Treat cells with vehicle (e.g., sterile water or PBS) for 24 hours.

  • Washout: After the 24-hour treatment period, gently wash all wells three times with serum-free media to remove any residual peptide.

  • Acute Challenge: Stimulate all groups with a bolus of CJC-1295 (e.g., 100 nM) for 30 minutes.

  • Sample Collection and Analysis:

    • GH Quantification: Collect the cell culture supernatant and measure the concentration of secreted GH using an ELISA kit.

    • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit.

  • Data Interpretation: Compare the GH and cAMP responses to the acute challenge between the control, continuous, and pulsatile exposure groups. A significantly lower response in the continuous exposure group compared to the control and pulsatile groups would indicate receptor desensitization.

Protocol 2: Quantification of GHRH Receptor Downregulation via Radioligand Binding Assay

This protocol outlines a method to quantify the number of surface GHRH receptors on pituitary cells following treatment with CJC-1295.

  • Cell Treatment: Treat pituitary cells in culture with different CJC-1295 dosing regimens as described in Protocol 1.

  • Membrane Preparation: After treatment, wash the cells with ice-cold PBS and harvest them. Prepare a crude membrane fraction by homogenization and centrifugation.

  • Saturation Binding Assay:

    • Incubate the membrane preparations with increasing concentrations of a radiolabeled GHRH analogue (e.g., [125I]-His1, Nle27]hGRF(1-32)-NH2).

    • For each concentration, run a parallel set of incubations with an excess of unlabeled GHRH to determine non-specific binding.

  • Separation and Counting: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters. Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform Scatchard analysis or non-linear regression to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd).

    • A lower Bmax in the CJC-1295 treated groups compared to the control group would indicate receptor downregulation.

Mandatory Visualizations

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CJC1295 CJC-1295 GHRHR GHRH Receptor CJC1295->GHRHR Binds G_Protein Gs Protein GHRHR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB GH_Gene GH Gene Transcription pCREB->GH_Gene Promotes GH_Release GH Synthesis & Release GH_Gene->GH_Release Leads to

Caption: GHRH signaling pathway initiated by CJC-1295.

Receptor_Desensitization cluster_0 Initial State cluster_1 Desensitization Process cluster_2 Internalization & Downregulation CJC1295 Continuous CJC-1295 Stimulation GHRHR_active Active GHRH-R CJC1295->GHRHR_active GRK GRK Phosphorylation GHRHR_active->GRK Induces Beta_Arrestin β-Arrestin Binding GRK->Beta_Arrestin Promotes Uncoupling G-Protein Uncoupling Beta_Arrestin->Uncoupling Causes Internalization Receptor Internalization (Endocytosis) Beta_Arrestin->Internalization Mediates Reduced_Response Reduced GH Response Uncoupling->Reduced_Response Degradation Lysosomal Degradation Internalization->Degradation Leads to Degradation->Reduced_Response Contributes to Experimental_Workflow cluster_assays Assess Receptor Sensitivity start Start: Pituitary Cell Culture treatment Apply Dosing Regimens (Continuous vs. Pulsatile CJC-1295) start->treatment washout Washout Step treatment->washout gh_assay GH Secretion Assay (ELISA) washout->gh_assay camp_assay cAMP Accumulation Assay washout->camp_assay binding_assay Radioligand Binding Assay washout->binding_assay western_blot pCREB Western Blot washout->western_blot analysis Data Analysis & Comparison gh_assay->analysis camp_assay->analysis binding_assay->analysis western_blot->analysis conclusion Conclusion on Desensitization analysis->conclusion

References

CJC-1295 Technical Support Center for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing CJC-1295 in animal models. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is CJC-1295 and what is its primary mechanism of action in research animals?

A1: CJC-1295 is a long-acting synthetic analogue of Growth Hormone-Releasing Hormone (GHRH).[1] Its primary mechanism involves binding to GHRH receptors on the somatotroph cells in the anterior pituitary gland.[2] This action stimulates the synthesis and pulsatile release of endogenous growth hormone (GH).[2] A key feature of the most common variant of CJC-1295 is its covalent binding to circulating albumin in the bloodstream, which significantly extends its half-life from minutes to several days, allowing for sustained GH and Insulin-like Growth Factor-1 (IGF-1) secretion.[1][3]

Q2: What are the intended therapeutic effects of CJC-1295 observed in animal models?

A2: In animal models, CJC-1295 has been shown to normalize growth and body composition. For instance, in GHRH knockout (GHRHKO) mice, once-daily administration of CJC-1295 normalized body weight, length, and restored relative lean and subcutaneous fat mass.[1] The peptide also demonstrated the ability to increase pituitary GH mRNA, suggesting a proliferative effect on the growth hormone-producing cells.[1] Its potential applications in research are aimed at studying conditions related to GH deficiency, muscle wasting, and metabolic disorders.[4]

Q3: Are there different forms of CJC-1295 available for research?

A3: Yes, the two primary forms are CJC-1295 with DAC (Drug Affinity Complex) and CJC-1295 without DAC (also known as Mod GRF 1-29). The DAC component is what allows the peptide to bind to albumin, giving it a long half-life of approximately 6-8 days.[2][5] The form without DAC has a much shorter half-life of about 30 minutes.[2] The choice between them depends on the desired duration of GHRH stimulation for the specific experimental design.

Q4: How does the mechanism of CJC-1295 differ from administering synthetic Growth Hormone directly?

A4: CJC-1295 stimulates the animal's own pituitary gland to release growth hormone, which largely preserves the natural, pulsatile pattern of GH secretion.[2] This is considered a more physiological approach compared to direct injections of synthetic GH, which can lead to non-physiological, sustained high levels of GH and may override the natural negative feedback loops that regulate the GH/IGF-1 axis.[6]

Signaling Pathway

The diagram below illustrates the molecular signaling pathway activated by CJC-1295 in pituitary somatotroph cells.

CJC-1295 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus CJC-1295 CJC-1295 GHRHR GHRH Receptor Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates GH_Gene Growth Hormone Gene CREB->GH_Gene Activates Transcription GH_mRNA GH mRNA GH_Gene->GH_mRNA Transcription GH_Secretion GH Synthesis & Secretion GH_mRNA->GH_Secretion Translation

Caption: CJC-1295 binds to the GHRH receptor, initiating a cAMP-mediated signaling cascade.

Troubleshooting Guide

Q5: Researchers are observing significant injection site reactions (redness, swelling) in rodents. What could be the cause and how can this be mitigated?

A5: Injection site reactions are among the most frequently reported adverse events in studies with CJC-1295.[5]

  • Possible Causes:

    • High Concentration/pH: The peptide solution may be too concentrated or have a pH that is irritating to the subcutaneous tissue.

    • Contamination: The peptide, vehicle, or injection equipment may be contaminated.

    • Injection Technique: Improper technique, such as injecting too superficially or using an inappropriate needle gauge, can cause local tissue trauma.[7]

    • Immunogenic Response: Although less common, a localized immune response to the peptide or impurities can occur.

  • Troubleshooting Steps:

    • Check Formulation: Ensure the peptide is fully dissolved and the pH of the vehicle is physiological (around 7.2-7.4). Consider further dilution if the concentration is high.

    • Aseptic Technique: Use sterile vehicles (e.g., sterile saline or bacteriostatic water), sterile syringes, and new needles for each animal to prevent infection. Wiping the injection site with 70% alcohol is good practice.[7][8]

    • Refine Technique: Ensure a proper subcutaneous "tent" of skin is formed and the injection is delivered into the subcutaneous space, not intradermally. Use an appropriate needle size (e.g., 25-27 G for mice).[7]

    • Rotate Injection Sites: If multiple injections are required, rotate the administration site on the animal's dorsum to allow for tissue recovery.[9]

Q6: An unexpected number of animals are showing signs of lethargy or decreased appetite after dosing. What should be investigated?

A6: While specific toxicology studies on CJC-1295 are not widely published, other compounds that modulate the GH axis have been associated with systemic side effects in animals, such as decreased appetite and diarrhea.[10]

  • Investigative Steps:

    • Dose Verification: Immediately verify that the correct dose was administered. An overdose could lead to acute adverse effects.

    • Clinical Observation: Implement a more rigorous clinical observation schedule. Look for other signs such as changes in fecal consistency, dehydration, or altered behavior. A modified Irwin's test can be used to systematically assess CNS-related outcomes.[11][12]

    • Blood Glucose Monitoring: Since GH can affect glucose metabolism, check blood glucose levels to rule out hyperglycemia or hypoglycemia.[6]

    • Consider Off-Target Effects: Some GHRH analogues have been found to interact with other receptors, such as VIP receptors, which can cause gastrointestinal side effects in certain species like monkeys.[13] While not documented for CJC-1295 in rodents, it remains a theoretical possibility.

    • Necropsy: If mortality occurs, a full gross and histopathological analysis of key organs should be performed to identify potential target organs of toxicity.[10][14]

Q7: IGF-1 levels are elevated as expected, but there is no significant change in the target efficacy endpoint (e.g., body weight, muscle mass). Why might this be?

A7: This discrepancy can arise from several experimental factors.

  • Possible Explanations:

    • Insufficient Study Duration: The physiological changes stimulated by GH/IGF-1, such as increased lean body mass, take time to manifest. The study duration may be too short to detect significant changes.

    • Animal Model: The chosen animal model (species, strain, age) may not be responsive to the anabolic effects of elevated IGF-1 in the manner expected. For example, older animals may have a blunted response to GHSs compared to younger ones.[15]

    • Diet and Housing: Ensure that the animals have unrestricted access to adequate nutrition to support growth. Environmental stressors can also impact growth and well-being.[16]

    • Measurement Sensitivity: The methods used to measure the efficacy endpoint may not be sensitive enough to detect subtle changes. Consider more precise techniques (e.g., DEXA for body composition).

    • Dosing Frequency: While CJC-1295 with DAC has a long half-life, studies in GHRHKO mice show that a daily administration schedule was more effective at normalizing growth than dosing every 48 or 72 hours, indicating that sustained exposure levels are critical.[1]

Summary of Potential Side Effects and Monitoring

While comprehensive preclinical toxicology data for CJC-1295 is limited in public literature, the table below summarizes potential adverse effects based on its mechanism, human clinical data, and effects seen with related compounds. Researchers should proactively monitor for these signs.

Category of Side EffectPotential Manifestation in Research AnimalsRecommended Monitoring Parameters
Local/Injection Site Redness, swelling, induration, or signs of pain (e.g., scratching, aversion to handling).[5]Daily visual inspection of injection sites; scoring of erythema and edema.
Systemic/Metabolic Changes in body weight, food/water intake, lethargy, signs of edema (swelling in limbs).[10]Regular body weight measurement; monitoring of food and water consumption; clinical chemistry panels (glucose, electrolytes).
Gastrointestinal Changes in fecal consistency (e.g., diarrhea).[10][13]Daily cage-side observation for abnormal feces.
Cardiovascular Potential changes in heart rate or blood pressure (theoretical, based on standard safety pharmacology).[12]Telemetry or periodic measurement of heart rate and blood pressure in dedicated safety studies.
Central Nervous System Changes in activity levels, grooming, or reactivity (theoretical, based on standard safety pharmacology).[11]Regular behavioral assessments using a standardized scoring system (e.g., modified Irwin's test).
Endocrine Proliferation of pituitary somatotroph cells with chronic administration.[1]Histopathological examination of the pituitary gland at the end of chronic toxicity studies.

Experimental Protocols

Protocol 1: Subcutaneous Administration of CJC-1295 in Rodents

This protocol provides a standardized method for preparing and administering CJC-1295 to ensure reproducibility and minimize local adverse reactions.

  • 1. Materials:

    • Lyophilized CJC-1295

    • Sterile vehicle (e.g., 0.9% saline, bacteriostatic water)

    • Sterile, low-volume syringes (e.g., insulin (B600854) syringes)

    • Sterile needles (25-27 gauge)

    • 70% alcohol swabs

    • Appropriate animal restraint device

  • 2. Peptide Reconstitution:

    • Bring the lyophilized CJC-1295 vial to room temperature.

    • Using a sterile syringe, slowly inject the required volume of the chosen vehicle into the vial, aiming the stream against the glass wall to minimize foaming.

    • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously , as this can degrade the peptide.[8]

    • Calculate the final concentration to ensure the correct dose is administered in a suitable volume (e.g., 5-10 ml/kg for rats, 10-20 ml/kg for mice is a general guide, but should be minimized).

  • 3. Administration Procedure (Mouse):

    • Grasp the loose skin over the scruff of the neck between the thumb and forefinger to create a "tent."[8] This restrains the animal and lifts the skin.

    • Wipe the injection site at the base of the tent with a 70% alcohol swab.[7]

    • With the needle bevel facing up, insert the needle into the base of the tented skin, parallel to the body's surface, into the subcutaneous space.[8]

    • Gently pull back on the plunger (aspirate) to check for blood. If blood enters the syringe, withdraw the needle and choose a new site to avoid intravenous injection.[8]

    • Inject the solution smoothly. Withdraw the needle and apply gentle pressure to the site if needed.

    • Return the animal to its cage and monitor for immediate adverse reactions.

Protocol 2: Monitoring for Acute Toxicity and Clinical Signs

This protocol outlines a systematic approach for observing animals following CJC-1295 administration to identify and document adverse effects.

  • 1. Observation Schedule:

    • Conduct intensive observations at 30 minutes, 1, 2, and 4 hours post-dose on the first day of administration.

    • Thereafter, perform observations at least once daily for the duration of the study.

    • Observations should ideally be performed at the same time each day to ensure consistency.

  • 2. Cage-Side Observations:

    • Observe the animal in its home cage before handling.

    • Record general activity level (e.g., normal, hypoactive, hyperactive), posture, and any unusual behaviors (e.g., circling, repetitive grooming).

    • Check for signs of piloerection, salivation, lacrimation, or changes in respiration (e.g., labored breathing).[12]

    • Note the consistency and quantity of feces and urine.

  • 3. Handling Observations:

    • Carefully remove the animal from its cage.

    • Assess muscle tone and reactivity to handling.

    • Perform a physical examination, checking for changes in skin/fur, body temperature (by feel or rectal probe), and signs of dehydration.

    • Inspect the injection site for signs of pain, redness (erythema), swelling (edema), or hardness (induration). Score these reactions on a simple scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe).

  • 4. Data Recording:

    • Document all observations for each animal at each time point.

    • Any deviation from normal should be described in detail.

    • Record body weights at least twice weekly to monitor for trends.

    • Establish clear endpoints for removing an animal from the study if adverse effects become severe (e.g., >20% body weight loss, inability to access food or water).

Experimental Workflow

The following diagram outlines a typical experimental workflow for a preclinical study evaluating the effects of CJC-1295 in a rodent model.

CJC-1295 Experimental Workflow cluster_monitoring Monitoring Details start Study Design & Protocol Approval (IACUC) acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization randomization Baseline Measurements & Randomization into Groups (Vehicle, CJC-1295 Doses) acclimatization->randomization dosing Dosing Period (e.g., Subcutaneous Injection) randomization->dosing monitoring In-Life Monitoring dosing->monitoring endpoint Endpoint Data Collection (e.g., Body Composition, Biomarkers) monitoring->endpoint mon_details • Clinical Signs (Daily) • Body Weights (2x/week) • Injection Site Scores (Daily) • Food/Water Intake (Optional) monitoring->mon_details necropsy Euthanasia & Necropsy endpoint->necropsy analysis Data Analysis & Statistical Evaluation necropsy->analysis report Final Report & Conclusion analysis->report

Caption: A generalized workflow for a preclinical CJC-1295 study in research animals.

References

CJC-1295 Quality Control & Purity Testing: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity testing of the synthetic peptide CJC-1295.

Frequently Asked Questions (FAQs)

Q1: What is CJC-1295, and why is rigorous quality control essential?

Q2: What are the primary analytical methods for testing the purity and identity of CJC-1295?

A2: The two primary analytical techniques are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.[6][7] HPLC separates the active peptide from any impurities, allowing for quantification of purity, typically expressed as a percentage.[8][9] Mass spectrometry confirms the molecular weight of the peptide, verifying that the correct compound was synthesized.[8][10]

Q3: What are the key differences in quality control for CJC-1295 with DAC versus without DAC?

A3: CJC-1295 without DAC, also known as Modified GRF (1-29), has a short half-life of about 30 minutes.[][12] The version with a Drug Affinity Complex (DAC) has a lysine (B10760008) linker that binds to serum albumin, dramatically extending its half-life to several days.[13][14] While the fundamental QC tests (HPLC, MS) are the same, the stability testing protocols and expected degradation profiles will differ significantly due to the DAC moiety's influence on the peptide's behavior in solution and in vivo.

Q4: What are the common impurities that can be found in a CJC-1295 sample?

A4: Impurities in synthetic peptides like CJC-1295 can stem from either the synthesis process or subsequent degradation.[5]

  • Synthesis-Related Impurities: These include deletion sequences (missing amino acids), insertion sequences (repeated amino acids), racemized forms (diastereomers), and byproducts from incomplete deprotection of amino acid side chains.

  • Degradation-Related Impurities: Peptides are susceptible to oxidation (especially at methionine or tryptophan residues), deamidation (at asparagine or glutamine), and aggregation (forming dimers or larger oligomers).[15][7]

Q5: What specifications should I look for on a Certificate of Analysis (COA) for research-grade CJC-1295?

A5: A comprehensive COA is crucial for verifying the quality of a peptide batch. Key parameters include:

ParameterTypical SpecificationMethodPurpose
Purity ≥99.0%HPLCQuantifies the percentage of the target peptide relative to impurities.[16]
Identity Conforms to expected massMass Spectrometry (MS)Confirms the molecular weight of the peptide is correct.[8][9]
Appearance White to off-white lyophilized powderVisual InspectionEnsures the product is in its expected physical state.[16]
Moisture Content < 8.0%Karl Fischer TitrationHigh moisture can accelerate peptide degradation.[16]
Acetic Acid Content < 15.0%HPLCAcetic acid is a residual from the purification process; high levels can affect pH.[16]
Endotoxin < 50.0 EU/mgLAL TestCritical for in vivo experiments to prevent inflammatory responses.[16]

Q6: How should lyophilized and reconstituted CJC-1295 be stored to maintain stability?

A6: Proper storage is vital to prevent degradation.

  • Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or lower. For short-term, +4°C is acceptable.[17]

  • Reconstituted Solution: Once reconstituted with bacteriostatic water, the peptide solution should be stored at 2-8°C and is generally stable for several weeks.[18] For longer-term storage of the solution, it is advisable to freeze aliquots at -20°C, though repeated freeze-thaw cycles should be avoided.[17]

Experimental Workflows and Signaling Pathway

QC_Workflow cluster_0 CJC-1295 Quality Control Workflow Sample Lyophilized Peptide Received Visual Visual Inspection (Appearance, Color) Sample->Visual Reconstitution Reconstitution & Solubility Check Visual->Reconstitution HPLC HPLC Analysis (Purity, Impurity Profile) Reconstitution->HPLC MS Mass Spectrometry (Identity Confirmation) HPLC->MS Fail Batch Rejection HPLC->Fail Out of Spec Endotoxin Endotoxin Testing (LAL Assay) MS->Endotoxin MS->Fail Out of Spec Release Batch Release for Research Endotoxin->Release All Specs Met Endotoxin->Fail Out of Spec

Caption: General workflow for the quality control testing of a new batch of CJC-1295.

GHRH_Signaling_Pathway cluster_pathway CJC-1295 Mechanism of Action CJC CJC-1295 GHRHR GHRH Receptor CJC->GHRHR binds to Pituitary Anterior Pituitary Gland GH Growth Hormone (GH) Release Pituitary->GH GHRHR->Pituitary stimulates Liver Liver GH->Liver travels via bloodstream IGF1 IGF-1 Production Liver->IGF1 Target Target Tissues (Muscle, Bone, etc.) IGF1->Target acts on

Caption: Simplified signaling pathway of CJC-1295 stimulating GH and IGF-1 release.[4][14]

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of CJC-1295.

HPLC_Troubleshooting start HPLC Problem Observed p1 Unexpected Peaks? start->p1 p2 Peak Tailing / Fronting? start->p2 p3 Retention Time Drifting? start->p3 c1a 1. Check blank run (solvent injection). 2. Verify mobile phase purity. 3. Check for sample contamination/degradation. p1->c1a Yes c2a 1. Adjust mobile phase pH. 2. Ensure sample solvent is compatible with mobile phase. 3. Check for column overload (reduce sample concentration). p2->c2a Yes c3a 1. Ensure stable column temperature. 2. Check for leaks in the pump or fittings. 3. Verify mobile phase composition is consistent. p3->c3a Yes solution solution c1a->solution Implement Solution & Re-run c2a->solution Implement Solution & Re-run c3a->solution Implement Solution & Re-run

Caption: Decision tree for troubleshooting common HPLC issues during peptide analysis.

Q: My chromatogram shows unexpected peaks. What should I do? A:

  • Analyze a Blank: Inject your mobile phase or sample solvent without the peptide. If the peaks are still present, they are likely from contaminated solvent or a dirty injector/column.[19]

  • Check for Degradation: Peptides can degrade in solution. Ensure your sample was freshly prepared or properly stored. Compare the chromatogram to a reference standard if available.

  • Evaluate Peak Area: Small peaks (<0.1%) may be acceptable synthesis-related impurities. Larger unexpected peaks may indicate significant contamination or degradation.

Q: The main CJC-1295 peak is tailing or fronting. How can I fix this? A:

  • Sample Overload: The most common cause of peak fronting is injecting too much sample. Try diluting your sample and re-injecting.[19]

  • Incompatible Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.[20]

  • Secondary Interactions: Peak tailing can occur due to interactions with the column's stationary phase. Adjusting the pH of the mobile phase or the concentration of the ion-pairing agent (like TFA) can often resolve this.[21]

Q: The retention time of my CJC-1295 peak is shifting between runs. Why? A:

  • Column Temperature: Fluctuations in column temperature can cause retention times to drift. Using a column oven is essential for reproducible results.[21]

  • Mobile Phase Composition: If your mobile phase is prepared online, ensure the pump's proportioning valves are working correctly. Inconsistent mixing will alter retention times.[21]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.[22]

Mass Spectrometry (MS) Analysis Troubleshooting

Q: The measured molecular weight from my MS analysis does not match the expected mass for CJC-1295. A:

  • Check Charge State: Peptides often become multiply charged during ionization (e.g., ESI-MS). Ensure you are deconvoluting the mass spectrum correctly to calculate the neutral mass from the observed mass-to-charge (m/z) ratios.[23][24]

  • Verify Adducts: The peptide may have formed adducts with salts (e.g., sodium, potassium) from buffers or glassware, leading to a higher observed mass.

  • Confirm Peptide Sequence: An incorrect mass could indicate a significant synthesis error, such as a deleted or inserted amino acid.[10]

Key Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of CJC-1295. It may require optimization based on the specific HPLC system and column used.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[16]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[16]

    • Detection Wavelength: 220 nm.[16]

  • Sample Preparation:

    • Accurately weigh ~1 mg of lyophilized CJC-1295 powder.

    • Dissolve in an appropriate solvent (e.g., water or Mobile Phase A) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[16]

    • Injection Volume: 10-20 µL.

    • Gradient:

      • Start with a low percentage of Mobile Phase B (e.g., 10%).

      • Ramp up to a higher percentage (e.g., 70%) over 20-30 minutes to elute the peptide and any impurities.[16]

      • Include a high-B wash step and a re-equilibration step at initial conditions.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the peak area of the main CJC-1295 peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by LC-MS

This protocol confirms the molecular weight of CJC-1295.

  • System Preparation:

    • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap).

    • The LC conditions can be similar to the purity method, but formic acid is often preferred over TFA as a mobile phase modifier as it is more MS-friendly.

  • Sample Preparation:

    • Prepare a dilute solution of CJC-1295 (~10-50 µg/mL) in a suitable solvent like 50:50 water/acetonitrile with 0.1% formic acid.

  • MS Acquisition:

    • Infuse the sample directly or perform an LC separation.

    • Acquire data in positive ion mode over a relevant m/z range (e.g., 500-2000 m/z) to detect the multiply charged ions.

  • Data Analysis:

    • Identify the series of peaks corresponding to the different charge states of CJC-1295.

    • Use the instrument's deconvolution software to calculate the neutral monoisotopic mass.

    • Compare the measured mass to the theoretical monoisotopic mass of CJC-1295 (C152H252N44O42; Theoretical Mass: ~3365.9 Da).[8][9] A match within a small tolerance (e.g., <10 ppm) confirms the peptide's identity.

References

Validation & Comparative

A Comparative Analysis of CJC-1295 and Sermorelin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparative analysis of CJC-1295 and Sermorelin, two synthetic analogs of Growth Hormone-Releasing Hormone (GHRH). Both peptides are utilized in research to stimulate the endogenous production and secretion of growth hormone (GH), but they possess distinct molecular structures and pharmacokinetic profiles that dictate their applications. This document outlines their mechanisms of action, presents comparative performance data from scientific studies, details relevant experimental protocols, and provides visual diagrams to elucidate key pathways and concepts.

Molecular Profile and Mechanism of Action

Both Sermorelin and CJC-1295 are agonists of the Growth Hormone-Releasing Hormone Receptor (GHRHR).[1][2] They function by binding to and activating GHRH receptors on somatotroph cells in the anterior pituitary gland.[3][4] This activation initiates an intracellular signaling cascade, primarily through the Gs alpha subunit, which stimulates adenylyl cyclase to increase cyclic AMP (cAMP) levels.[2][5] The subsequent activation of protein kinase A (PKA) leads to the synthesis and pulsatile release of stored GH.[2][5] The released GH then travels to the liver and other tissues, stimulating the production of Insulin-like Growth Factor-1 (IGF-1), which mediates many of the anabolic and metabolic effects of GH.[3][6]

Sermorelin (GRF 1-29) is a 29-amino acid polypeptide that represents the N-terminal fragment of natural human GHRH.[1][7] This 1-29 sequence is the shortest fully functional fragment of GHRH.[1]

CJC-1295 is also a 29-amino acid peptide analog but features four amino acid substitutions in its structure compared to GHRH(1-29).[8][9] These modifications were engineered to provide resistance to enzymatic degradation by dipeptidyl peptidase-4 (DPP-4), thereby increasing its stability and half-life.[2][8]

CJC-1295 is available in two primary forms:

  • CJC-1295 without DAC (Modified GRF 1-29): This is the tetra-substituted peptide alone. Its modifications provide a longer half-life than Sermorelin but still result in a relatively short duration of action.[2][]

  • CJC-1295 with DAC (Drug Affinity Complex): This version includes a lysine (B10760008) linker bound to a reactive maleimidopropionic acid group, which allows the peptide to covalently bind to circulating albumin in the bloodstream.[8][11][12] This bioconjugation dramatically extends the peptide's half-life from minutes to several days.[6][11]

GHRH_Signaling_Pathway GHRH Receptor Signaling Pathway cluster_pituitary Anterior Pituitary (Somatotroph) GHRHR GHRH Receptor G_Protein G-Protein GHRHR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates GH_Release GH Synthesis & Release PKA->GH_Release stimulates GH Growth Hormone (GH) GH_Release->GH Peptide Sermorelin or CJC-1295 Peptide->GHRHR binds to Liver Liver GH->Liver IGF1 IGF-1 Liver->IGF1 produces

GHRH Receptor Signaling Pathway

Comparative Pharmacokinetic and Pharmacodynamic Data

The most significant distinctions between Sermorelin and the variants of CJC-1295 lie in their pharmacokinetic profiles, which in turn dictate their pharmacodynamic effects on GH and IGF-1 levels.

Data Presentation

Table 1: Comparative Pharmacokinetic Profiles

PeptideHalf-LifeTypical Dosing FrequencyMechanism of Action / Stability
Sermorelin ~10-20 minutes[13]Once to multiple times dailyUnmodified GHRH(1-29) sequence, rapid clearance.[9]
CJC-1295 (no DAC) ~30-120 minutes[2][14]Once to twice dailyTetra-substituted for resistance to DPP-4 degradation.[2]
CJC-1295 (with DAC) ~6-8 days[11][15]Once or twice weeklyDAC moiety enables covalent binding to plasma albumin.[12]

Table 2: Comparative Pharmacodynamic Effects on GH and IGF-1

PeptideStudy PopulationDosagePeak GH Increase (vs. Baseline)Peak IGF-1 Increase (vs. Baseline)Duration of EffectCitation
Sermorelin Healthy elderly men2 mg nightly (SC)Not specified as peak; significant increase in 24h GH concentration~30% increaseAssessed over 6 weeksVittone et al. (as cited in[16])
CJC-1295 (with DAC) Healthy adults (21-61 yrs)30-60 µg/kg (single SC dose)2- to 10-fold1.5- to 3-foldGH: ≥6 days; IGF-1: 9-11 days[15]

Experimental Protocols

The evaluation of GHRH analogs typically involves randomized, placebo-controlled trials designed to assess safety, pharmacokinetics (PK), and pharmacodynamics (PD).

Key Experiment: CJC-1295 Clinical Trial (Teichman et al., 2006)
  • Objective: To examine the PK profile, PD effects, and safety of CJC-1295 in healthy adults.[15]

  • Study Design: The investigation consisted of two randomized, placebo-controlled, double-blind, ascending-dose trials.[15]

  • Participants: Healthy subjects aged 21-61 years.[15]

  • Methodology:

    • Study 1 (Single Dose): Subjects received a single subcutaneous (SC) injection of CJC-1295 at one of four ascending doses or a placebo. The trial duration was 28 days.[15]

    • Study 2 (Multiple Doses): Subjects received two or three weekly or biweekly SC injections of CJC-1295 or a placebo. The trial duration was 49 days.[15]

  • Main Outcome Measures: The primary endpoints were the peak concentrations and area under the curve (AUC) for GH and IGF-1. Standard pharmacokinetic parameters were calculated for CJC-1295.[15]

  • Results: A single injection of CJC-1295 led to sustained, dose-dependent increases in GH and IGF-1 levels. The peptide was found to be safe and generally well-tolerated.[15]

Experimental_Workflow cluster_setup Study Setup cluster_intervention Intervention Phase cluster_analysis Data Collection & Analysis A Subject Screening & Recruitment B Baseline Measurements (GH, IGF-1, etc.) A->B C Randomization B->C D1 Peptide Administration (e.g., CJC-1295 SC) C->D1 D2 Placebo Control (SC) C->D2 E Serial Blood Sampling (PK/PD Timepoints) D1->E D2->E F Hormone & Safety Assays E->F G Data Analysis (PK, PD, Safety) F->G

Typical Experimental Workflow for GHRH Analog Evaluation

Analysis of Performance and Application

The choice between Sermorelin and CJC-1295 depends entirely on the desired hormonal response profile and logistical constraints of the research protocol.

  • Pulsatility vs. Sustained Release: Sermorelin and CJC-1295 (no DAC) are valuable for studies where mimicking the natural, pulsatile release of GH is critical.[9][] This physiological pattern is essential for maintaining the sensitivity of the GHRH receptor and for studying processes regulated by GH pulses.[12][17] In contrast, CJC-1295 with DAC produces a sustained elevation of GH and IGF-1, creating a continuous anabolic signal rather than distinct pulses.[18] This profile is useful for research focused on the effects of prolonged GH/IGF-1 exposure with the benefit of infrequent administration.

  • Research Applications:

    • Sermorelin: Ideal for studies of physiological GH regulation, receptor sensitivity, and conditions where preserving the natural feedback loop is paramount.[1][7] Its short half-life allows for precise control over the timing of GH release.

    • CJC-1295 (no DAC): Serves as a research tool with enhanced stability over Sermorelin. It is suitable for protocols that require a pulsatile GH release but can benefit from a slightly longer duration of action and less frequent administration than Sermorelin.[9][19]

    • CJC-1295 (with DAC): Best suited for long-term studies where sustained elevation of GH/IGF-1 is the primary goal and minimizing injection frequency is a logistical advantage.[12][14] Applications include research on body composition, long-term muscle protein synthesis, and metabolic changes under conditions of continuously elevated GH.[17][20]

Peptide_Selection_Logic Start Primary Research Goal Pattern Desired GH Release Pattern? Start->Pattern Duration Required Duration of Action? Pattern->Duration Pulsatile CJC_DAC Use CJC-1295 (with DAC) Pattern->CJC_DAC Sustained / Continuous Sermorelin Use Sermorelin Duration->Sermorelin Shortest (~15 min) ModGRF Use CJC-1295 (no DAC) Duration->ModGRF Moderate (~30-60 min)

Logic for GHRH Analog Selection in Research

Conclusion

Sermorelin and CJC-1295 are both effective GHRH receptor agonists, but they are not interchangeable. Sermorelin is the baseline GHRH(1-29) fragment with a very short half-life, making it ideal for inducing physiological, pulsatile GH secretion. CJC-1295 (without DAC) is a modified analog with enhanced stability and a moderately extended half-life, offering a more stable alternative for pulsatile release studies. CJC-1295 (with DAC) represents a significant departure, providing a long-acting formulation that ensures sustained elevation of GH and IGF-1 for several days. The selection of the appropriate peptide is therefore a critical decision in experimental design, contingent on whether the research objective is to study physiological hormone pulsatility or the effects of prolonged hormone exposure.

References

Preclinical Showdown: A Comparative Guide to CJC-1295 and Tesamorelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of growth hormone secretagogues, CJC-1295 and Tesamorelin have emerged as significant synthetic analogs of Growth Hormone-Releasing Hormone (GHRH). Both molecules are designed to stimulate the pituitary gland to release endogenous growth hormone (GH), but they possess distinct structural modifications that profoundly influence their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive preclinical comparison of CJC-1295 and Tesamorelin, presenting available experimental data, detailed methodologies, and visual pathways to inform research and development decisions.

At a Glance: Key Molecular and Pharmacokinetic Differences

CJC-1295 is a 30-amino acid peptide analog of GHRH, notable for its Drug Affinity Complex (DAC) technology. This modification allows it to covalently bind to albumin in the bloodstream, dramatically extending its half-life.[1][2][3] Tesamorelin, on the other hand, is a 44-amino acid peptide analog of GHRH with a trans-3-hexenoic acid group addition, which enhances its stability and resistance to enzymatic degradation compared to native GHRH, though its half-life is considerably shorter than CJC-1295 with DAC.[4][5]

ParameterCJC-1295 (with DAC)Tesamorelin
Molecular Structure 30-amino acid GHRH analog with Drug Affinity Complex (DAC)[1][2]44-amino acid GHRH analog with a trans-3-hexenoic acid group[4]
Half-life (preclinical) ~6-8 days (in humans, indicative of long half-life in preclinical models)[3][6]~26-38 minutes (in humans, preclinical data in dogs ranges from 21-45 min)[5][7]
Mechanism of Action GHRH receptor agonist[1]GHRH receptor agonist[4]

Pharmacodynamic Effects: GH and IGF-1 Secretion

Both CJC-1295 and Tesamorelin effectively stimulate the release of growth hormone and subsequent production of Insulin-like Growth Factor-1 (IGF-1). However, the duration and pattern of this stimulation differ significantly due to their distinct pharmacokinetic properties.

CJC-1295: Preclinical and clinical studies have demonstrated that a single administration of CJC-1295 can lead to a sustained, dose-dependent increase in both GH and IGF-1 levels for several days.[6][8] This prolonged action is attributed to its long half-life. Studies in rats have shown that CJC-1295 administration can normalize growth in GHRH knockout models.[8]

Tesamorelin: In contrast, Tesamorelin induces a more pulsatile release of GH, closely mimicking the natural physiological rhythm.[7] Preclinical studies in rats, dogs, and pigs have shown marked increases in plasma GH and IGF-1 following daily injections.[5]

ParameterCJC-1295 (with DAC)Tesamorelin
GH Release Pattern Sustained elevation[6]Pulsatile[7]
Increase in GH Levels 2- to 10-fold increase for 6 days or more (in humans)[6]Increased mean overnight GH by +0.5 ± 0.1 μ g/liter (in humans)[7]
Increase in IGF-1 Levels 1.5- to 3-fold increase for 9-11 days (in humans)[6]Increased by 181 ± 22 μ g/liter (in humans)[7]
Effect on Body Composition Increased lean mass and reduced adiposity in preclinical models[1]Reduces visceral adipose tissue[9]

Signaling Pathways and Experimental Workflows

The mechanism of action for both CJC-1295 and Tesamorelin involves the activation of the GHRH receptor on somatotroph cells in the anterior pituitary gland. This initiates a downstream signaling cascade that results in the synthesis and release of GH.

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GHRH_Analog GHRH Analog (CJC-1295 or Tesamorelin) GHRH_R GHRH Receptor GHRH_Analog->GHRH_R Binds to AC Adenylate Cyclase GHRH_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates GH_Gene Growth Hormone Gene Transcription CREB->GH_Gene Promotes GH_Synthesis GH Synthesis & Secretion GH_Gene->GH_Synthesis

Caption: GHRH Analog Signaling Pathway.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a GHRH analog in a preclinical rodent model.

Preclinical_Workflow Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, CJC-1295, Tesamorelin) Acclimatization->Grouping Dosing Administer Compound (Subcutaneous Injection) Grouping->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Blood_Sampling Body_Composition Body Composition Analysis (e.g., DEXA scan) Dosing->Body_Composition Hormone_Assay GH & IGF-1 Measurement (ELISA or RIA) Blood_Sampling->Hormone_Assay Data_Analysis Pharmacokinetic & Pharmacodynamic Analysis Hormone_Assay->Data_Analysis Endpoint Terminal Procedures & Tissue Collection Data_Analysis->Endpoint Body_Composition->Data_Analysis

Caption: In Vivo Efficacy Workflow.

Experimental Protocols

GHRH Receptor Binding Affinity Assay

Objective: To determine the binding affinity of CJC-1295 and Tesamorelin to the GHRH receptor.

Methodology:

  • Cell Culture: Use a stable cell line expressing the human GHRH receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: Utilize a radiolabeled GHRH analog (e.g., [125I]-His1, Nle27]-hGHRH(1-32)-NH2) as the tracer.

  • Competition Binding Assay:

    • Incubate a constant concentration of the radioligand with varying concentrations of the unlabeled test compounds (CJC-1295 or Tesamorelin) in a binding buffer.

    • Add cell membrane preparations containing the GHRH receptor.

    • Incubate to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Plasma Stability Assay

Objective: To assess the stability of CJC-1295 and Tesamorelin in plasma.

Methodology:

  • Plasma Preparation: Obtain fresh plasma from the desired species (e.g., rat, dog, human) containing an anticoagulant.

  • Incubation:

    • Incubate the test compound (CJC-1295 or Tesamorelin) at a known concentration in the plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the enzymatic degradation by adding an organic solvent (e.g., acetonitrile) to precipitate the plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • Analysis: Quantify the remaining amount of the parent compound in the supernatant using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Plot the percentage of the remaining compound against time and determine the half-life (t1/2) of the compound in plasma.

In Vivo Assessment of GH Release in a Rat Model

Objective: To evaluate the effect of CJC-1295 and Tesamorelin on growth hormone secretion in rats.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats, cannulated in the jugular vein for serial blood sampling.

  • Acclimatization: Allow the animals to acclimatize to the experimental conditions to minimize stress-induced fluctuations in hormone levels.

  • Dosing: Administer a single subcutaneous injection of the test compound (CJC-1295 or Tesamorelin) or vehicle control.

  • Blood Sampling: Collect blood samples at predetermined time points before and after compound administration.

  • Hormone Measurement: Separate the plasma and measure GH concentrations using a species-specific ELISA or radioimmunoassay (RIA).

  • Data Analysis: Analyze the GH concentration-time profiles to determine key pharmacodynamic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC) of GH release.

Conclusion

The preclinical data available for CJC-1295 and Tesamorelin highlight their distinct characteristics as GHRH analogs. CJC-1295, particularly with its DAC component, offers a long-acting profile with sustained stimulation of GH and IGF-1, which may be advantageous for studies requiring prolonged elevation of these hormones. Tesamorelin provides a more physiological, pulsatile release of GH, which could be beneficial in research contexts aiming to mimic the natural endocrine rhythm. The choice between these two compounds for preclinical research will ultimately depend on the specific scientific questions being addressed, the desired duration of action, and the targeted biological outcomes. Further head-to-head preclinical studies would be invaluable to provide a more direct and comprehensive comparison of their efficacy and safety profiles.

References

In Vivo Validation of CJC-1295's Effect on IGF-1 mRNA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Growth Hormone Releasing Hormone (GHRH) Analogs on Insulin-Like Growth Factor-1 (IGF-1) mRNA Expression.

This guide provides a comparative analysis of CJC-1295 and other GHRH analogs, focusing on their in vivo effects on IGF-1 mRNA expression. While direct in vivo evidence for CJC-1295's effect on IGF-1 mRNA is limited in publicly available literature, this guide draws on data from closely related compounds, particularly Tesamorelin, to provide a comprehensive overview for research and development purposes.

Executive Summary

CJC-1295, a long-acting GHRH analog, is known to potently increase circulating levels of Growth Hormone (GH) and Insulin-Like Growth Factor-1 (IGF-1). The primary mechanism involves stimulating the pituitary gland to release GH, which in turn stimulates the liver to produce and secrete IGF-1. While numerous studies have confirmed the robust increase in serum IGF-1 protein levels following CJC-1295 administration, direct in vivo validation of its effect on IGF-1 messenger RNA (mRNA) is not extensively documented. However, studies on other GHRH analogs, such as Tesamorelin, provide strong evidence that this class of compounds directly upregulates hepatic IGF-1 gene expression. This guide will compare the known effects of CJC-1295, Tesamorelin, and Sermorelin on the GH-IGF-1 axis, with a focus on the available data for IGF-1 mRNA.

Comparison of GHRH Analogs on IGF-1 Axis

FeatureCJC-1295TesamorelinSermorelin
Mechanism of Action Long-acting GHRH analog with Drug Affinity Complex (DAC) technology, leading to sustained GH release.[1]Stabilized GHRH analog that increases physiological GH secretion.[1]Short-acting GHRH analog that mimics natural, pulsatile GH release.[1]
Half-life Approximately 5.8-8.1 days.[2]More stable than native GHRH, with a longer duration of action than Sermorelin.Approximately 10-20 minutes.[3]
Effect on Serum IGF-1 (Protein) Dose-dependent increases of 1.5 to 3-fold for 9-11 days after a single injection.[2]Significant increases in serum IGF-1 levels. In one study, a mean increase of 108 ng/ml was observed.Effective at stimulating GH and IGF-1 secretion, with the effect being dependent on the frequency of dosing.[3][4]
In Vivo Effect on Hepatic IGF-1 mRNA Data not readily available in published literature.Significant increase in hepatic IGF-1 transcript levels. A transcriptomic analysis of liver biopsies from a randomized controlled trial in patients with HIV-associated NAFLD showed that Tesamorelin treatment led to increased IGF-1 transcription.[5][6][7][8] This was associated with upregulation of genes involved in oxidative phosphorylation and an improved fibrosis-related gene score.[5][7]Data not readily available in published literature.

Experimental Protocols

In Vivo Animal Study for IGF-1 mRNA Quantification

This protocol is a representative model for assessing the in vivo effect of a GHRH analog on hepatic IGF-1 mRNA expression in rodents.

  • Animal Model: Male Sprague Dawley rats (8-10 weeks old).

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Experimental Groups:

    • Vehicle Control Group: Subcutaneous injection of sterile saline.

    • GHRH Analog Group (e.g., CJC-1295): Subcutaneous injection of the peptide at a specified dose (e.g., 60 µg/kg).

  • Dosing and Sample Collection:

    • A single subcutaneous injection is administered.

    • At a predetermined time point post-injection (e.g., 24 hours), animals are euthanized.

    • Liver and skeletal muscle tissues are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.[1]

  • RNA Extraction:

    • Total RNA is extracted from approximately 50-100 mg of frozen tissue using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.[1]

    • The quantity and purity of the extracted RNA are assessed using spectrophotometry (A260/A280 ratio).

  • Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR):

    • First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.[1]

    • qPCR is performed using a real-time PCR system with SYBR Green or a probe-based assay.

    • Primers specific for rat IGF-1 and a reference gene (e.g., β-actin or GAPDH) are used.

    • The relative expression of IGF-1 mRNA is calculated using the ΔΔCt method, normalized to the reference gene.[1]

Human Liver Biopsy Transcriptomic Analysis (Adapted from Tesamorelin Study)

This protocol outlines the key steps in analyzing human liver tissue to determine the effect of a GHRH analog on the hepatic transcriptome.[5][6]

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Subjects meeting specific inclusion criteria (e.g., diagnosis of NAFLD).

  • Intervention: Daily subcutaneous injections of the GHRH analog (e.g., Tesamorelin 2 mg) or placebo for a defined period (e.g., 1 year).

  • Tissue Sampling: Paired liver biopsies are collected at baseline and at the end of the treatment period.

  • RNA Sequencing:

    • Total RNA is extracted from the liver biopsy specimens.

    • RNA quality and integrity are assessed.

    • Libraries for next-generation sequencing are prepared.

    • Deep sequencing is performed to generate a comprehensive transcriptomic profile.

  • Bioinformatic Analysis:

    • Sequencing reads are aligned to the human reference genome.

    • Differential gene expression analysis is performed between the treatment and placebo groups, as well as between baseline and end-of-treatment samples.

    • Gene Set Enrichment Analysis (GSEA) is used to identify pathways and gene sets that are significantly altered, including those related to IGF-1 signaling and metabolism.[5][6]

Signaling Pathways and Visualizations

GHRH-GH-IGF-1 Axis Signaling Pathway

Growth Hormone Releasing Hormone (GHRH) analogs like CJC-1295 bind to the GHRH receptor on somatotroph cells in the anterior pituitary. This initiates a signaling cascade, primarily through the Gs-adenylyl cyclase-cAMP-PKA pathway, leading to the synthesis and pulsatile release of Growth Hormone (GH). GH then travels through the bloodstream to the liver, where it binds to the GH receptor. This binding activates the JAK2-STAT5 signaling pathway, which is a major regulator of IGF-1 gene transcription. The resulting increase in IGF-1 mRNA leads to the synthesis and secretion of IGF-1 protein into the circulation.

GHRH_Signaling_Pathway cluster_pituitary Anterior Pituitary cluster_liver Liver (Hepatocyte) GHRH_Analog GHRH Analog (CJC-1295, Tesamorelin, Sermorelin) GHRH_R GHRH Receptor GHRH_Analog->GHRH_R Binds AC Adenylyl Cyclase GHRH_R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates GH_synthesis GH Gene Transcription & Synthesis PKA->GH_synthesis Promotes GH Growth Hormone (GH) GH_synthesis->GH Leads to GH_receptor GH Receptor GH->GH_receptor Travels via Bloodstream JAK2 JAK2 GH_receptor->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates IGF1_gene IGF-1 Gene STAT5->IGF1_gene Activates Transcription IGF1_mRNA IGF-1 mRNA IGF1_gene->IGF1_mRNA Transcription IGF1_protein IGF-1 Protein IGF1_mRNA->IGF1_protein Translation Systemic Circulation Systemic Circulation IGF1_protein->Systemic Circulation Secreted into

Caption: Signaling pathway of GHRH analogs to IGF-1 production.

Experimental Workflow for In Vivo Validation

The following diagram illustrates the general workflow for an in vivo study designed to validate the effect of a compound like CJC-1295 on IGF-1 mRNA expression.

Experimental_Workflow cluster_treatment Intervention cluster_analysis Molecular Analysis start Animal Model Selection (e.g., Sprague Dawley Rats) acclimatization Acclimatization Period start->acclimatization grouping Randomization into Control & Treatment Groups acclimatization->grouping control_inj Vehicle Injection (Control) grouping->control_inj peptide_inj Peptide Injection (e.g., CJC-1295) grouping->peptide_inj euthanasia Euthanasia & Tissue Collection (Liver, Muscle) control_inj->euthanasia peptide_inj->euthanasia storage Sample Processing (Snap-freezing) euthanasia->storage rna_extraction Total RNA Extraction storage->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr RT-qPCR for IGF-1 & Reference Genes cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis results Results: Relative IGF-1 mRNA Expression data_analysis->results

Caption: Workflow for in vivo IGF-1 mRNA expression analysis.

Conclusion

CJC-1295 is a potent, long-acting GHRH analog that robustly stimulates the GH-IGF-1 axis, leading to significant and sustained increases in circulating IGF-1 levels. While direct evidence for CJC-1295's effect on IGF-1 mRNA in vivo is not extensively reported, compelling data from studies on the comparable GHRH analog, Tesamorelin, demonstrates a significant increase in hepatic IGF-1 transcript levels in humans. This suggests that the mechanism of action for GHRH analogs involves the upregulation of IGF-1 gene expression in the liver. For researchers and drug development professionals, the data on Tesamorelin provides a strong rationale for the expected effects of CJC-1295 at the mRNA level. Further studies directly investigating the in vivo effects of CJC-1295 on IGF-1 mRNA in various tissues would be of significant value to the scientific community.

References

A Head-to-Head Comparison of Growth Hormone-Releasing Hormone (GHRH) Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various Growth Hormone-Releasing Hormone (GHRH) analogs based on preclinical data from animal models. The objective is to offer a clear, data-driven overview to inform research and development decisions. This document is divided into two main sections: a quantitative comparison of novel research analogs from the MR- and JI-series, and a comparative overview of more widely known analogs such as Sermorelin, Tesamorelin, and CJC-1295.

Part 1: Quantitative Head-to-Head Comparison of Novel GHRH Analogs

This section focuses on a direct comparative study of newly synthesized GHRH analogs, providing quantitative data on their primary function: stimulating the release of Growth Hormone (GH). The data presented here is synthesized from a key study that evaluated these compounds head-to-head in a rat model.

Data Presentation: In Vivo GH-Releasing Activity

The following tables summarize the in vivo GH-releasing potency of various GHRH analogs after intravenous (i.v.) and subcutaneous (s.c.) administration in male Sprague-Dawley rats. Potency is expressed relative to the standard GHRH(1-29)NH2, which is assigned a potency of 1.

Table 1: Relative Potency of GHRH Analogs on GH Release After Intravenous (i.v.) Administration

AnalogDose (µ g/rat )Relative Potency at 5 minRelative Potency at 15 min
GHRH(1-29)NH2 0.251.01.0
JI-38 0.251.01.0
MR-356 0.251.51.8
MR-403 0.251.61.9
MR-409 0.251.82.2
MR-502 0.252.12.9
MR-504 0.251.41.7
MR-702 0.251.51.8

Table 2: Relative Potency of GHRH Analogs on GH Release After Subcutaneous (s.c.) Administration

AnalogDose (µ g/rat )Relative Potency at 15 minRelative Potency at 30 min
GHRH(1-29)NH2 2.51.01.0
JI-38 2.51.01.0
MR-356 2.52.53.5
MR-403 2.52.84.0
MR-409 2.53.24.5

Data synthesized from a study by Cai et al. The relative potencies of the tested peptides were calculated using GHRH(1–29)NH2 and JI-38 for comparison, with their potency defined as 1.[1]

Experimental Protocols

The data presented above was generated using the following experimental design:

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Weight: 200–250 g.

  • Acclimation: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were approved by the institutional animal care and use committee.[1]

2. Peptide Preparation and Administration:

  • Stock Solution: Peptides were dissolved in 0.01 M acetic acid to create a 1 µg/µl stock solution.

  • Dilution: The stock solution was further diluted with a 5% mannitol (B672) solution for injection.

  • Control Group: Control rats received the 5% mannitol vehicle only.

  • Administration: Anesthesia was induced with sodium pentobarbital (B6593769) (50 mg/kg). Twenty minutes post-anesthesia, the GHRH analogs were administered either intravenously (i.v.) or subcutaneously (s.c.).[1]

3. Blood Sampling and GH Measurement:

  • Collection: Blood samples were collected from the jugular vein at 5, 15, and/or 30 minutes post-injection.

  • Processing: Serum was prepared from the collected blood samples.

  • Quantification: Serum GH concentrations were determined using an Enzyme-Linked Immunosorbent Assay (ELISA).[1]

4. Data Analysis:

  • Relative Potency Calculation: The potency of the test analogs was calculated relative to GHRH(1-29)NH2. The equivalent dosage of GHRH(1-29)NH2 required to achieve the same level of serum GH was determined from a standard curve. The relative potency is the ratio of the GHRH(1-29)NH2 equivalent dose to the actual dose of the test compound administered.[1]

Part 2: Comparative Guide to Clinically Investigated GHRH Analogs

While direct head-to-head preclinical studies with detailed quantitative tables are less common in the public domain for Sermorelin, Tesamorelin, and CJC-1295, this section provides a comparative overview based on available data and established characteristics.

Data Presentation: Key Characteristics

Table 3: Comparison of Sermorelin, Tesamorelin, and CJC-1295

CharacteristicSermorelinTesamorelinCJC-1295 (without DAC)CJC-1295 (with DAC)
Structure GHRH(1-29) amino acid fragmentSynthetic GHRH analogModified GHRH(1-29) analogModified GHRH(1-29) analog with Drug Affinity Complex
Half-life ~10-20 minutes~26-38 minutes~30 minutesUp to 8 days
Mechanism of Action Mimics natural GHRH, stimulating pulsatile GH releaseBinds to GHRH receptors to stimulate GH release; more potent than SermorelinStimulates a short, potent pulse of GHBinds to plasma albumin, leading to sustained, non-pulsatile GH elevation
Primary Research Focus Age-related GH decline, general endocrine balanceVisceral fat reduction in specific populations (e.g., HIV-associated lipodystrophy)Enhancing natural GH pulsatilitySustained elevation of GH and IGF-1 for anabolic effects
Experimental Protocols Overview

Protocols for evaluating these analogs in animal models generally follow the principles outlined in Part 1. Key elements include:

  • Animal Models: Typically rats or mice are used to assess effects on GH secretion, body composition, and metabolism.

  • Administration: Subcutaneous injection is the most common route for these compounds.

  • Key Endpoints: In addition to GH and IGF-1 levels, studies often measure changes in body weight, lean muscle mass, and adipose tissue, particularly visceral fat.

Mandatory Visualizations

GHRH Signaling Pathway

GHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GHRH_Analog GHRH Analog GHRHR GHRH Receptor (G-protein coupled) GHRH_Analog->GHRHR Binding G_Protein G Protein (Gs) GHRHR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (Transcription Factor) PKA->CREB Phosphorylation GH_Vesicle GH Vesicles PKA->GH_Vesicle Exocytosis GH_Gene GH Gene Transcription CREB->GH_Gene Increased Transcription GH_Release GH Release GH_Vesicle->GH_Release

Caption: GHRH analog signaling cascade in pituitary somatotrophs.

Experimental Workflow for In Vivo Comparison

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Anesthesia Anesthesia Induction (e.g., Pentobarbital) Animal_Acclimation->Anesthesia Peptide_Prep Peptide Preparation (Stock & Dilution) Administration Peptide Administration (i.v. or s.c.) - GHRH Analog Groups - Vehicle Control Group Peptide_Prep->Administration Anesthesia->Administration Blood_Collection Timed Blood Sampling (e.g., 5, 15, 30 min) Administration->Blood_Collection Serum_Separation Serum Separation Blood_Collection->Serum_Separation ELISA GH Quantification (ELISA) Serum_Separation->ELISA Data_Analysis Data Analysis (Relative Potency Calculation) ELISA->Data_Analysis

References

Mass Spectrometry and Alternative Methods for CJC-1295 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of synthetic peptides like CJC-1295 is paramount. This guide provides a comprehensive comparison of mass spectrometry-based techniques and alternative immunoassays for the analysis of CJC-1295, supported by experimental data and detailed methodologies.

CJC-1295 is a synthetic analogue of growth hormone-releasing hormone (GHRH) with a significantly extended half-life, making it a substance of interest in both therapeutic research and anti-doping control. Its detection is complicated by the common inclusion of a Drug Affinity Complex (DAC), which allows it to covalently bind to plasma proteins like albumin. This conjugation renders direct detection by many methods challenging. This guide will delve into the primary analytical techniques used to overcome these challenges.

Comparison of Analytical Methods for CJC-1295

The selection of an appropriate analytical method for CJC-1295 depends on the required sensitivity, specificity, and the nature of the sample. The following table summarizes the key quantitative performance characteristics of the most common methodologies.

Analytical MethodPrincipleSample PreparationLimit of Detection (LOD)ThroughputKey AdvantagesKey Disadvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.Immuno-affinity capture and tryptic digestion of protein-conjugated CJC-1295.<50 - 180 pg/mL in plasma[1]ModerateHigh specificity and structural confirmation.Complex sample preparation for conjugated forms; lower sensitivity than immuno-PCR.
Immuno-PCR (I-PCR) Combination of antibody-based detection with PCR signal amplification.Direct analysis of plasma.0.8 pg/mL in plasma[2]HighExtremely high sensitivity.Susceptible to interference; does not provide structural confirmation.
Competitive Receptor Binding Assay Competition between labeled and unlabeled CJC-1295 for binding to the GHRH receptor.Direct analysis of plasma or serum.Not specifically reported for CJC-1295.HighMeasures bioactive fraction of the peptide.Lower specificity than LC-MS/MS; requires specific reagents.

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the unequivocal identification and quantification of CJC-1295, particularly in complex biological matrices. Due to the covalent binding of CJC-1295 with DAC to serum albumin, a "bottom-up" proteomics approach is typically employed.

1. Immuno-affinity Capture and Tryptic Digestion:

  • Objective: To isolate CJC-1295-albumin conjugates from plasma and digest them into smaller, analyzable peptides.

  • Procedure:

    • Plasma samples are incubated with anti-GHRH antibodies immobilized on magnetic beads to capture the CJC-1295-albumin conjugate.

    • The beads are washed to remove non-specifically bound proteins.

    • The captured protein conjugate is eluted and then denatured, reduced, and alkylated to linearize the protein and expose cleavage sites.

    • Trypsin is added to digest the protein into smaller peptides. The reaction is typically carried out overnight at 37°C.

    • The resulting peptide mixture is desalted using solid-phase extraction (SPE).

2. LC-MS/MS Analysis:

  • Objective: To separate the tryptic peptides and detect and quantify those specific to CJC-1295.

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phases: Mobile phase A is typically water with 0.1% formic acid, and mobile phase B is acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A gradient elution is used to separate the peptides based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification on a triple quadrupole instrument. This involves selecting a specific precursor ion (the mass of the tryptic peptide) and one or more specific product ions (fragments of the peptide). For high-resolution instruments, full scan or targeted MS/MS is used.

    • Data Analysis: The peak area of the specific CJC-1295 tryptic peptide is compared to that of a stable isotope-labeled internal standard for accurate quantification.

Immuno-PCR (I-PCR)

Immuno-PCR combines the specificity of an enzyme-linked immunosorbent assay (ELISA) with the exponential signal amplification of a polymerase chain reaction (PCR), resulting in extremely high sensitivity.

  • Objective: To detect and quantify CJC-1295 using an antibody-DNA conjugate and real-time PCR.

  • Procedure:

    • A microplate is coated with a capture antibody specific to CJC-1295.

    • The plasma sample is added to the wells, and the CJC-1295 binds to the capture antibody.

    • A second, biotinylated detection antibody that also binds to CJC-1295 is added.

    • Streptavidin, which has a high affinity for biotin, conjugated to a DNA reporter molecule is then added.

    • After washing away unbound reagents, the DNA reporter molecule is amplified using real-time PCR.

    • The amount of amplified DNA is proportional to the amount of CJC-1295 in the sample and is quantified by comparing the PCR cycle threshold to a standard curve. A screening threshold of 50 pg/mL has been used for CJC-1295 in equine plasma.[2]

Competitive Receptor Binding Assay

This method measures the biologically active fraction of CJC-1295 by assessing its ability to bind to its target receptor, the GHRH receptor.

  • Objective: To quantify CJC-1295 based on its competition with a labeled ligand for binding to the GHRH receptor.

  • Procedure (Generalized):

    • A known amount of GHRH receptor (e.g., from cell membrane preparations) is incubated with a fixed amount of a labeled GHRH analog (e.g., radiolabeled or fluorescently labeled).

    • The sample containing an unknown amount of CJC-1295 is added. CJC-1295 competes with the labeled analog for binding to the receptor.

    • After reaching equilibrium, the bound and free labeled ligands are separated.

    • The amount of bound labeled ligand is measured. A lower signal indicates a higher concentration of CJC-1295 in the sample.

    • The concentration of CJC-1295 is determined by comparing the results to a standard curve generated with known concentrations of unlabeled CJC-1295.

Visualizing Workflows and Pathways

To further clarify the processes described, the following diagrams illustrate the experimental workflow for LC-MS/MS analysis and the signaling pathway of CJC-1295.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample ImmunoCapture Immuno-affinity Capture (anti-GHRH antibody) Plasma->ImmunoCapture Digestion Tryptic Digestion ImmunoCapture->Digestion SPE Solid-Phase Extraction (Desalting) Digestion->SPE LC Liquid Chromatography (Separation) SPE->LC Inject MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Experimental workflow for LC-MS/MS analysis of CJC-1295.

CJC1295 CJC-1295 GHRHR GHRH Receptor (Pituitary) CJC1295->GHRHR Binds Gs Gs Protein GHRHR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GH Growth Hormone (GH) Synthesis & Release CREB->GH Increases Transcription Liver Liver GH->Liver IGF1 IGF-1 Liver->IGF1 Produces

Signaling pathway of CJC-1295 action.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A Guide for SM-1295

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For researchers, scientists, and drug development professionals handling a variety of compounds, understanding the specific disposal procedures for each is paramount. This guide provides essential safety and logistical information for the disposal of the research chemical designated as SM-1295, with the understanding that this designation can be ambiguous. The following procedures are based on general best practices for laboratory chemical waste and information derived from safety data sheets for compounds used in research settings.

It is crucial to note that the identifier "this compound" may apply to different chemical entities. For instance, "Superior No. 1295" is an aluminum soldering flux, while "Sigma L1295" and "CJC-1295" are distinct chemical compounds used in research.[1][2] Researchers must always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use. The guidance provided herein is for a research-grade chemical compound and should be adapted to the specific hazards and regulatory requirements applicable to the user's institution and location.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3] In the event of a spill, the area should be evacuated, and the spill should be managed according to the protocols outlined in the SDS. For small spills, absorption with an inert material followed by decontamination of the surface may be appropriate.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all local, state, and federal regulations. The primary instruction for disposal is to "Dispose of contents/ container to an approved waste disposal plant".

  • Waste Identification and Segregation:

    • Unused or waste this compound should be collected in a designated, properly labeled, and sealed waste container.

    • Do not mix this compound waste with other incompatible waste streams. The SDS for the specific product will list incompatible materials.[3]

  • Container Management:

    • Use containers that are chemically resistant and compatible with this compound.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.

    • Keep the container closed at all times except when adding waste.

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.

    • The storage area should be secure and away from sources of ignition or heat.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Provide the EHS department with a copy of the SDS and an accurate inventory of the waste.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must also be disposed of as hazardous waste unless they have been properly decontaminated.

    • Consult your EHS department for the appropriate decontamination procedure.

Quantitative Data Summary

The following table summarizes key data for a research-grade chemical compound, exemplified by Sigma L1295.

PropertyValue
Molecular Formula C8H11N3O3S
Molecular Weight 229.26 g/mol
CAS Number 134678-17-4
Physical Appearance Solid
Solubility Soluble in DMSO at 20 mg/mL[3]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be preceded by a thorough review of its SDS. Key sections to consult include "Hazards Identification," "First-aid Measures," "Handling and Storage," and "Exposure Controls/Personal Protection."[3] All experimental work should be conducted under the guidance of a formal risk assessment.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.

A Chemical Waste Generated B Is the waste container properly labeled? A->B C Label container with 'Hazardous Waste' and chemical name B->C No D Is the container sealed and in good condition? B->D Yes C->D E Transfer to a suitable, sealed container D->E No F Store in designated Satellite Accumulation Area D->F Yes E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H EHS transports to licensed disposal facility G->H

Chemical Waste Disposal Workflow

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.